Product packaging for 2,5-Dimethylphenyl isothiocyanate(Cat. No.:CAS No. 19241-15-7)

2,5-Dimethylphenyl isothiocyanate

Cat. No.: B097575
CAS No.: 19241-15-7
M. Wt: 163.24 g/mol
InChI Key: RCBXZRJVMSWGAO-UHFFFAOYSA-N
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Description

2,5-Dimethylphenyl isothiocyanate is a chemical intermediate of significant interest in several research fields, including agrochemicals, pharmaceuticals, and fragrances . As a member of the isothiocyanate family, its core reactivity stems from the highly electrophilic –N=C=S group, which readily forms conjugates with amines, thiols, and other nucleophiles in biological systems . This mechanism underpins its potential research value. Scientific inquiry into phenyl isothiocyanates has demonstrated their efficacy in preventing and controlling bacterial biofilms , with studies showing activity against pathogens like E. coli and S. aureus by targeting bacterial adhesion and motility . In biomedical research, synthetic isothiocyanates are investigated as hydrogen sulfide (H₂S) donors. The H₂S release pathway, involving adduct formation with biological thiols like L-cysteine, is associated with various physiological effects, including the activation of Kv7 potassium channels, which may be relevant for studying cardiovascular function and neuropathic pain . Furthermore, isothiocyanate compounds are explored in oncology research for their anti-proliferative properties and are the subject of patents investigating their combined application with established anti-cancer medicines to potentially enhance therapeutic efficacy . This compound serves as a versatile building block for researchers developing novel agents and probing the biochemical pathways modulated by the isothiocyanate functional group.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NS B097575 2,5-Dimethylphenyl isothiocyanate CAS No. 19241-15-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-isothiocyanato-1,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c1-7-3-4-8(2)9(5-7)10-6-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBXZRJVMSWGAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30172825
Record name 2,5-Dimethylphenyl isothiocyanate
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Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19241-15-7
Record name 2,5-Dimethylphenyl isothiocyanate
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Record name 2,5-Dimethylphenyl isothiocyanate
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Record name 2-isothiocyanato-1,4-dimethylbenzene
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Foundational & Exploratory

2,5-Dimethylphenyl isothiocyanate chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the chemical properties, synthesis, reactivity, and potential applications of 2,5-Dimethylphenyl Isothiocyanate. The information is intended to serve as a technical resource for professionals in chemical research and drug development.

Chemical and Physical Properties

This compound, also known as 2-isothiocyanato-1,4-dimethylbenzene, is an aromatic organic compound.[1][2] Its core structure consists of a benzene ring substituted with two methyl groups and an isothiocyanate functional group. The quantitative properties of this compound are summarized below.

PropertyValueReference
CAS Number 19241-15-7[1][2][3][4]
Molecular Formula C₉H₉NS[1][2][3][4]
Molecular Weight 163.24 g/mol [1][3][4][5]
IUPAC Name 2-isothiocyanato-1,4-dimethylbenzene[1][2]
Synonyms 2,5-xylyl isothiocyanate, Benzene, 2-isothiocyanato-1,4-dimethyl-[1][2]
Percent Purity Typically ≥97%[1]
Boiling Point 247 °C (for the 2,6-isomer)[5]
Density 1.085 g/mL at 25 °C (for the 2,6-isomer)[5]
Refractive Index n20/D 1.627 (for the 2,6-isomer)[5]

Spectroscopic Profile

Spectroscopic analysis is crucial for the structural confirmation of this compound. The expected spectral characteristics are detailed below, based on the functional groups present in the molecule.

Spectroscopy Expected Features
¹H NMR Signals corresponding to two distinct aromatic protons, two non-equivalent methyl group protons, typically in the regions of δ 7.0-7.5 ppm (aromatic) and δ 2.0-2.5 ppm (methyl).
¹³C NMR Resonances for nine distinct carbon atoms, including the characteristic signal for the isothiocyanate carbon (-N=C=S) typically found in the δ 120-140 ppm range, along with signals for aromatic and methyl carbons.
Infrared (IR) A strong, characteristic absorption band for the asymmetric stretching of the isothiocyanate (-N=C=S) group, typically appearing around 2100 cm⁻¹.[6] Other bands will correspond to aromatic C-H and C=C stretching, and aliphatic C-H stretching of the methyl groups.
Mass Spectrometry (MS) The molecular ion peak (M⁺) should be observed at an m/z corresponding to the molecular weight of the compound (163.24).[3] Fragmentation patterns would likely involve the loss of the NCS group or methyl groups.

Reactivity and Handling

Reactivity: The isothiocyanate functional group (-N=C=S) is an electrophilic moiety, making it susceptible to attack by nucleophiles at the central carbon atom.[7] Isothiocyanates are known to be incompatible with a wide range of compounds, including amines, alcohols, acids, bases, strong oxidizers, and peroxides, often resulting in exothermic reactions.[8] Acids and bases can also initiate polymerization.[8]

G cluster_main General Reactivity of Isothiocyanates ITC R-N=C=S (Electrophilic Carbon) Thiourea Thiourea Derivative ITC->Thiourea + Thiocarbamate Thiocarbamate Derivative ITC->Thiocarbamate + Dithiocarbamate Dithiocarbamate Derivative ITC->Dithiocarbamate + Amine Primary/Secondary Amine (R'-NH₂ / R'₂-NH) Alcohol Alcohol (R'-OH) Thiol Thiol (R'-SH)

Caption: General reaction pathways for isothiocyanates with common nucleophiles.

Safety and Handling: this compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled.[9] It can cause serious skin and eye irritation and may lead to respiratory irritation.[9]

Hazard CategoryPrecautionary Measures
Health Hazards Harmful if swallowed, inhaled, or in contact with skin. Causes skin and eye irritation. May cause respiratory irritation.[9]
Handling Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[9][10]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.[9]
Storage Store in a well-ventilated place. Keep container tightly closed in a dry location.[9] The compound may be moisture-sensitive.[10]
Disposal Dispose of contents/container to an approved waste disposal plant.[9]

Synthesis Methodology

The synthesis of aryl isothiocyanates is commonly achieved from the corresponding primary amine. A general and widely used method involves the reaction of the amine with carbon disulfide to form a dithiocarbamate salt intermediate, which is then treated with a desulfurizing agent to yield the final isothiocyanate product.[7][11][12]

G cluster_workflow General Synthesis Workflow for this compound start Start step1 Step 1: Reactant Mixture Combine 2,5-Dimethylaniline, Carbon Disulfide (CS₂), and a base (e.g., Et₃N) in a solvent (e.g., DCM). start->step1 end Final Product step2 Step 2: Dithiocarbamate Formation Stir at room temperature to form the dithiocarbamate salt intermediate. step1->step2 step3 Step 3: Desulfurization Add a desulfurizing agent (e.g., TCT, DMT/NMM/TsO⁻) and heat (optional, e.g., microwave). step2->step3 step4 Step 4: Work-up Quench reaction, perform liquid-liquid extraction, and wash organic layer. step3->step4 step5 Step 5: Purification Dry the organic phase, remove solvent in vacuo, and purify via distillation or column chromatography. step4->step5 step5->end

Caption: A generalized workflow for the synthesis of aryl isothiocyanates.

Experimental Protocol: One-Pot Synthesis

This protocol is a generalized procedure based on common methods for synthesizing aryl isothiocyanates.[11][12]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2,5-dimethylaniline (1.0 eq.) and a suitable organic base such as triethylamine (Et₃N, 2.0 eq.) in a dry solvent like dichloromethane (DCM).

  • Dithiocarbamate Formation: Cool the mixture in an ice bath (0 °C). Add carbon disulfide (CS₂, 1.2 eq.) dropwise to the stirred solution. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours until the amine is consumed (monitored by TLC).

  • Desulfurization: Cool the mixture again to 0 °C. Add a desulfurizing agent, such as cyanuric chloride (TCT, 0.5 eq.) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻, 1.0 eq.), portion-wise.[11][12]

  • Reaction Completion: Once the desulfurizing agent is added, allow the mixture to stir at room temperature for another 1-2 hours or until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Applications in Research and Drug Development

Isothiocyanates are a class of compounds of significant interest due to their wide range of biological activities.[13][14] They are found in cruciferous vegetables and are recognized for their potential antimicrobial, anti-inflammatory, and anticancer properties.[7][11] The isothiocyanate group serves as a versatile chemical handle for synthesizing various heterocyclic compounds and thiourea derivatives, which are important scaffolds in medicinal chemistry.[14][15]

G cluster_applications Potential Research Applications of Isothiocyanates ITC Isothiocyanate Scaffold (e.g., this compound) MedChem Medicinal Chemistry (Synthesis of Thioureas, Heterocycles) ITC->MedChem AgroChem Agrochemical Research (Pesticidal / Herbicidal Activity) ITC->AgroChem Materials Materials Science (Polymer Synthesis) ITC->Materials AntiCancer Anticancer MedChem->AntiCancer Leads to AntiInflam Anti-inflammatory MedChem->AntiInflam Leads to AntiMicro Antimicrobial MedChem->AntiMicro Leads to

Caption: Overview of potential research areas for isothiocyanate compounds.

While specific biological data for this compound is limited in the reviewed literature, its structural similarity to other biologically active isothiocyanates suggests it could be a valuable building block for creating new therapeutic agents and a subject for biological screening programs.

References

synthesis of 2,5-Dimethylphenyl isothiocyanate from dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,5-dimethylphenyl isothiocyanate, a valuable building block in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. The primary synthetic route discussed originates from 2,5-dimethylaniline, a readily available starting material. This document provides detailed experimental protocols, a comparative analysis of synthetic methodologies, and a visual representation of the synthetic workflow.

Introduction

This compound is an organic compound featuring an isothiocyanate functional group (-N=C=S) attached to a 2,5-dimethylphenyl ring. Isothiocyanates are known for their reactivity as electrophiles, readily reacting with nucleophiles such as amines and thiols. This reactivity makes them crucial intermediates in the synthesis of a wide array of heterocyclic compounds, thioureas, and other sulfur- and nitrogen-containing molecules with significant biological activity. 2,5-Dimethylaniline, also known as 2,5-xylidine, serves as a common and cost-effective precursor for this synthesis.[1][2][3]

The conversion of a primary arylamine like 2,5-dimethylaniline to its corresponding isothiocyanate is a fundamental transformation in organic chemistry. Several methods have been developed for this purpose, with the most prevalent approaches involving either the use of thiophosgene and its derivatives or a two-step process via a dithiocarbamate salt intermediate.[4][5][6] The latter method, which utilizes carbon disulfide, is often preferred due to the highly toxic and hazardous nature of thiophosgene.[6]

This guide will focus on the carbon disulfide-based method, which involves the formation of a dithiocarbamate salt by reacting 2,5-dimethylaniline with carbon disulfide in the presence of a base. This intermediate is then treated with a desulfurizing agent to yield the final this compound product.[5][7]

Synthetic Pathway and Mechanism

The synthesis of this compound from 2,5-dimethylaniline via the dithiocarbamate intermediate route can be summarized in two main steps:

  • Formation of the Dithiocarbamate Salt: 2,5-Dimethylaniline, a primary amine, acts as a nucleophile and attacks the electrophilic carbon of carbon disulfide (CS₂). This reaction is typically carried out in the presence of a base, such as triethylamine (Et₃N) or an alkali metal hydroxide, to deprotonate the nitrogen atom of the amine, thereby increasing its nucleophilicity and forming the dithiocarbamate salt.[8]

  • Desulfurization of the Dithiocarbamate Salt: The formed dithiocarbamate salt is then treated with a desulfurizing agent. This reagent facilitates the elimination of a sulfur atom, leading to the formation of the isothiocyanate. A variety of desulfurizing agents can be employed, each with its own advantages and disadvantages in terms of reaction conditions, yield, and byproducts.[5][7]

A general schematic of this reaction is presented below:

Synthesis_Workflow cluster_start Starting Material cluster_reagents1 Step 1 Reagents cluster_intermediate Intermediate cluster_reagents2 Step 2 Reagent cluster_product Final Product 2_5_Dimethylaniline 2,5-Dimethylaniline Dithiocarbamate Dithiocarbamate Salt 2_5_Dimethylaniline->Dithiocarbamate + CS₂ + Base CS2 Carbon Disulfide (CS₂) Base Base (e.g., Et₃N) Product 2,5-Dimethylphenyl Isothiocyanate Dithiocarbamate->Product + Desulfurizing Agent Desulfurizing_Agent Desulfurizing Agent

A high-level workflow for the synthesis of this compound.

Comparative Data of Desulfurizing Agents

The choice of desulfurizing agent is critical for the successful synthesis of isothiocyanates from dithiocarbamate salts. The following table summarizes various desulfurizing agents that can be utilized in this conversion, along with their typical reaction conditions and yields for the synthesis of aryl isothiocyanates.

Desulfurizing AgentTypical Reaction ConditionsReported YieldsNotes
Tosyl Chloride (TsCl) Amine, CS₂, Et₃N, then TsCl in CH₂Cl₂ or THF, 0 °C to rtGood to excellentA facile and general method.[9]
Di-tert-butyl dicarbonate (Boc₂O) Amine, CS₂, Et₃N, then Boc₂O in absolute ethanol, 0 °C to rtExcellentByproducts are volatile, simplifying workup.[8][10]
Hydrogen Peroxide (H₂O₂) Dithiocarbamate salt in aqueous or organic solvent, treated with H₂O₂≥84%A "green" and efficient option.[5]
Iodine (I₂) Dithiocarbamate salt in an organic solvent, treated with I₂≥60%Rapid reaction, often at room temperature.[5][11]
Ethyl Chloroformate Dithiocarbamate salt treated with ethyl chloroformate≥70%A classic method, though reaction times can be long.[5]
Bis(trichloromethyl)carbonate (Triphosgene) Dithiocarbamate salt treated with triphosgene≥72%An alternative to the highly toxic thiophosgene.[5][10]

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound from 2,5-dimethylaniline using the carbon disulfide method with tosyl chloride as the desulfurizing agent. This method is chosen for its reliability and good yields.[9]

Synthesis of this compound via in situ Dithiocarbamate Formation and Tosyl Chloride Mediated Decomposition

Materials:

  • 2,5-Dimethylaniline

  • Carbon Disulfide (CS₂)

  • Triethylamine (Et₃N)

  • p-Toluenesulfonyl Chloride (Tosyl Chloride, TsCl)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dimethylaniline (1.0 eq.) in dichloromethane. Cool the flask in an ice bath to 0 °C.

  • Formation of Dithiocarbamate Salt: To the cooled solution, add triethylamine (1.1 eq.) followed by the slow, dropwise addition of carbon disulfide (1.2 eq.) via a dropping funnel. The reaction mixture is typically stirred at 0 °C for 30-60 minutes. The formation of the triethylammonium dithiocarbamate salt may be observed as a precipitate.

  • Desulfurization: To the stirred suspension, add a solution of p-toluenesulfonyl chloride (1.1 eq.) in dichloromethane dropwise, ensuring the temperature remains at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Work-up: Upon completion of the reaction, quench the mixture by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation and Purification: Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

Safety Precautions:

  • This procedure should be carried out in a well-ventilated fume hood.

  • Carbon disulfide is highly flammable and toxic.

  • 2,5-Dimethylaniline and this compound are toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Tosyl chloride is a lachrymator and corrosive.

Conclusion

The synthesis of this compound from 2,5-dimethylaniline is a robust and well-documented process. The method involving the in situ formation of a dithiocarbamate salt followed by desulfurization offers a safer and more versatile alternative to the use of thiophosgene. The choice of desulfurizing agent can be tailored based on the desired reaction conditions, scale, and available resources. The detailed protocol provided in this guide serves as a solid foundation for researchers to produce this valuable synthetic intermediate for a variety of applications in drug discovery and materials science.

References

The Biological Activity of Isothiocyanate Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds primarily found in cruciferous vegetables such as broccoli, watercress, and cabbage.[1][2] Formed from the enzymatic hydrolysis of precursor molecules called glucosinolates, ITCs have garnered significant attention from the scientific community for their potent biological activities.[3][4][5] This technical guide provides an in-depth overview of the biological activities of key isothiocyanate derivatives, focusing on their anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. It is designed for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visual representations of core signaling pathways to facilitate further investigation and therapeutic development.

Anticancer Activity of Isothiocyanates

Isothiocyanates, including Sulforaphane (SFN), Phenethyl Isothiocyanate (PEITC), Benzyl Isothiocyanate (BITC), and Allyl Isothiocyanate (AITC), have demonstrated robust anticancer properties across a multitude of cancer types.[1][6] Their mechanisms of action are diverse and multifaceted, targeting key cellular processes involved in tumor progression.[7][8]

Mechanisms of Anticancer Action

The anticancer effects of ITCs are exerted through several interconnected pathways:

  • Induction of Apoptosis (Programmed Cell Death): ITCs trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways.[9] This involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspase cascades, particularly caspase-3 and caspase-9.[9][10][11]

  • Cell Cycle Arrest: ITCs can halt the proliferation of cancer cells by inducing cell cycle arrest, commonly at the G2/M phase.[12][13][14] This is often associated with the downregulation of key cell cycle proteins like cyclin B1 and cyclin D1.[13]

  • Inhibition of Angiogenesis: The formation of new blood vessels, crucial for tumor growth, can be suppressed by ITCs. They achieve this by down-regulating pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF), often by targeting transcription factors like Hypoxia-Inducible Factor (HIF).[8]

  • Modulation of Signaling Pathways: ITCs interfere with critical cancer-related signaling pathways. For instance, they can inhibit the pro-survival PI3K/Akt pathway and modulate MAPK signaling cascades (ERK, JNK, p38), which are frequently dysregulated in cancer.[8][9]

  • Epigenetic Regulation: Some ITCs, notably sulforaphane, act as histone deacetylase (HDAC) inhibitors. This activity leads to changes in gene expression, promoting the transcription of tumor suppressor genes.

Quantitative Data: Cytotoxic Activity (IC50)

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potency of a compound. The following tables summarize the IC50 values for prominent ITCs across various human cancer cell lines.

Table 1: IC50 Values of Sulforaphane (SFN) in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time
H1299Non-Small Cell Lung8Not Specified
A549Non-Small Cell Lung10Not Specified
H460Non-Small Cell Lung12Not Specified
SUM149Triple-Negative Breast7.5Not Specified
SUM159Triple-Negative Breast7.8Not Specified
MCF-7Breast (ER+)~11.9 - 27.948-72h[3][4]
MDA-MB-231Triple-Negative Breast~11.3 - 19.3548-72h[3]
SKM-1Acute Myeloid Leukemia7.31Not Specified

Data compiled from multiple sources.[15][16][17]

Table 2: IC50 Values of Phenethyl Isothiocyanate (PEITC) in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time
MIAPaca2 / PL-45Pancreatic~724h[12][18]
L9981Non-Small Cell Lung9.7Not Specified
Huh7.5.1Hepatocellular Carcinoma29.648h[19]
SKOV-3Ovarian15 - 27.724h[20]
OVCAR-3Ovarian20 - 23.224h[20]
TOV-21GOvarian524h[20]
MDA-MB-231Triple-Negative Breast7.2Not Specified
MCF-7Breast (ER+)10.6Not Specified

Data compiled from multiple sources.[20][21]

Table 3: IC50 Values of Benzyl Isothiocyanate (BITC) in Human and Canine Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time
L9981Non-Small Cell Lung5.0Not Specified
8505CAnaplastic Thyroid27.56Not Specified
CAL-62Anaplastic Thyroid28.30Not Specified
SKM-1Acute Myeloid Leukemia4.15Not Specified
MDA-MB-231Triple-Negative Breast18.6524h[22]
MCF-7Breast (ER+)21.0024h[22]
CLBL-1Canine B-cell Lymphoma3.6324h[23]
CLB70Canine B-cell Lymphoma3.7824h[23]

Data compiled from multiple sources.[21][24]

Table 4: IC50 Values of Allyl Isothiocyanate (AITC) in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time
GBM 8401Glioblastoma9.2524h[25]
T24Bladder2.7Not Specified
H1299Non-Small Cell Lung5Not Specified
A549Non-Small Cell Lung10Not Specified
MCF-7Breast (ER+)~5Not Specified
MDA-MB-231Triple-Negative Breast>50024h[8]

Data compiled from multiple sources.[14][25][26]

Key Signaling Pathways in ITC-Mediated Anticancer Activity

ITC_Anticancer_Pathways cluster_0 Isothiocyanates (SFN, PEITC, etc.) cluster_1 Cellular Effects ITC Isothiocyanates ROS ↑ ROS Generation ITC->ROS Cyclins ↓ Cyclin B1/D1 ITC->Cyclins HDAC HDAC Inhibition ITC->HDAC Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation (Caspase-9, Caspase-3) Mito->Caspase Cytochrome c release Apoptosis Apoptosis Caspase->Apoptosis CellCycle G2/M Cell Cycle Arrest Cyclins->CellCycle Epigenetic Epigenetic Modulation HDAC->Epigenetic

Caption: Core mechanisms of isothiocyanate anticancer activity.

Anti-inflammatory and Antioxidant Activities

A hallmark of many isothiocyanates, particularly sulforaphane, is their ability to modulate cellular defense mechanisms against inflammation and oxidative stress. These activities are intrinsically linked, primarily through the regulation of the Nrf2 and NF-κB signaling pathways.[17]

Mechanisms of Action
  • Nrf2 Pathway Activation: ITCs are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor.[17] Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Keap1. ITCs can react with cysteine residues on Keap1, causing it to release Nrf2.[17] The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, upregulating the expression of Phase II detoxification and antioxidant enzymes like NQO1, HO-1, and GSTs.[17]

  • NF-κB Pathway Inhibition: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[20] ITCs can suppress the activation of NF-κB, thereby downregulating the expression of pro-inflammatory mediators such as cytokines (TNF-α, IL-1β), chemokines, and enzymes like COX-2 and iNOS.[20][25]

Quantitative Data: Anti-inflammatory & Cholinesterase Inhibitory Activity

Table 5: Anti-inflammatory and Cholinesterase Inhibitory Activity of ITC Derivatives

Isothiocyanate DerivativeAssayTargetResultConcentration
Phenyl ITCAnti-inflammatoryHuman COX-2~99% inhibition50 µM
3-Methoxyphenyl ITCAnti-inflammatoryHuman COX-2~99% inhibition50 µM
2-Methoxyphenyl ITCCholinesterase InhibitionAcetylcholinesteraseIC50 = 0.57 mM-
3-Methoxyphenyl ITCCholinesterase InhibitionButyrylcholinesterase49.2% inhibition1.14 mM

Data from a study on 11 ITC derivatives.[18][27][28]

Key Antioxidant and Anti-inflammatory Signaling Pathways

ITC_Nrf2_NFkB_Pathway cluster_0 Nrf2 Antioxidant Pathway cluster_1 NF-κB Inflammatory Pathway ITC1 Isothiocyanates Keap1_Nrf2 Keap1-Nrf2 (Cytoplasmic Complex) ITC1->Keap1_Nrf2 Inactivates Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release Nucleus1 Nucleus Nrf2->Nucleus1 Translocation ARE ARE Binding Antioxidant ↑ Antioxidant & Phase II Enzyme Expression (HO-1, NQO1, GSTs) ARE->Antioxidant ITC2 Isothiocyanates IKK IKK Activation ITC2->IKK Inhibition IkB IκB Degradation IKK->IkB NFkB_trans NF-κB Translocation IkB->NFkB_trans Inflammation ↓ Pro-inflammatory Gene Expression (TNF-α, COX-2, iNOS) NFkB_trans->Inflammation

Caption: ITC modulation of Nrf2 and NF-κB pathways.

Antimicrobial Activity

Isothiocyanates exhibit broad-spectrum antimicrobial activity against a range of pathogens, including bacteria and fungi.[2][4][29] This property makes them potential candidates for developing new antimicrobial agents, particularly in an era of growing antibiotic resistance.

Mechanisms of Antimicrobial Action

The exact mechanisms are still under investigation but are thought to involve:

  • Membrane Disruption: ITCs can alter the integrity of the bacterial cell membrane, increasing its hydrophilicity and causing leakage of cellular components.[4][30]

  • Enzyme Inhibition: The electrophilic nature of the -N=C=S group allows ITCs to react with sulfhydryl groups in proteins, potentially inactivating essential enzymes.[4]

  • Inhibition of Quorum Sensing: Sulforaphane has been shown to inhibit quorum sensing in bacteria like P. aeruginosa, a process crucial for biofilm formation and virulence.[4]

Quantitative Data: Antimicrobial Activity (MIC/MBC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in microbial death.

Table 6: Antimicrobial Activity of ITC Derivatives Against Various Pathogens

IsothiocyanateMicroorganismMIC (µg/mL)MBC (µg/mL)
Benzyl ITC (BITC)E. coli O157:H770150
Allyl ITC (AITC)E. coli O157:H7400790
Benzyl ITC (BITC)Campylobacter jejuni1.25 - 5Not Specified
Allyl ITC (AITC)Campylobacter jejuni50 - 200Not Specified
Benzyl ITC (BITC)MRSA (Methicillin-resistant S. aureus)2.9 - 110Not Specified
Allyl ITC (AITC)P. aeruginosa100Not Specified
Phenethyl ITC (PEITC)P. aeruginosa100Not Specified
Pentyl-diITCE. coli9.412.5
Pentyl-diITCB. cereus6.312.5

Data compiled from multiple sources.[5][19][30][31][32]

Experimental Protocols

Detailed and reproducible methodologies are essential for the study of isothiocyanates. The following sections provide protocols for key assays used to evaluate their biological activities.

Cell Viability Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][10][33]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Treat cells with various concentrations of the isothiocyanate derivative for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only (e.g., DMSO) controls.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Following treatment, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6][7]

  • Absorbance Reading: Mix gently to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[10]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance. Plot the results to determine the IC50 value.

Apoptosis Assessment: Caspase-3 Activity Assay (Fluorometric)

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.[1][27][34]

  • Cell Treatment: Plate and treat cells (1-5 x 10⁶ cells) with the ITC of interest to induce apoptosis. Include an untreated control group.

  • Cell Lysis: After treatment, harvest the cells and pellet them by centrifugation. Resuspend the pellet in 50 µL of chilled cell lysis buffer. Incubate on ice for 10-15 minutes.[35]

  • Prepare Lysate: Centrifuge the lysed cells at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C. Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay) to ensure equal protein loading for each sample.

  • Assay Reaction: In a 96-well plate, add 50-200 µg of protein lysate per well. Add 2X Reaction Buffer containing DTT.

  • Substrate Addition: Start the reaction by adding the fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to a final concentration of 200 µM.[34][35]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Reading: Measure the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm.[27][34] The fluorescence intensity is proportional to the caspase-3 activity.

Nrf2 Activation Assessment: Nuclear Translocation by Western Blot

This protocol determines the activation of Nrf2 by quantifying its translocation from the cytoplasm to the nucleus.[11][29]

  • Cell Treatment: Plate cells (e.g., HepG2) and grow to 70-80% confluency. Treat with the ITC (e.g., sulforaphane) for a specified time (e.g., 6 hours).

  • Nuclear/Cytoplasmic Fractionation: Harvest the cells and perform nuclear and cytoplasmic protein extraction using a commercial fractionation kit according to the manufacturer's instructions. Keep samples on ice and use protease/phosphatase inhibitors.[29]

  • Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) from each fraction onto an SDS-polyacrylamide gel. Perform electrophoresis to separate the proteins by size. Transfer the separated proteins to a PVDF membrane.[11]

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody against Nrf2. Also, probe for a nuclear loading control (e.g., Lamin B1) and a cytoplasmic loading control (e.g., GAPDH) to verify fraction purity and equal loading.

    • Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.

  • Analysis: Quantify the band intensities using densitometry software. An increase in the Nrf2 signal in the nuclear fraction (normalized to the nuclear loading control) relative to the control indicates activation.

Experimental_Workflow_Nrf2 cluster_0 Experimental Workflow: Nrf2 Nuclear Translocation A 1. Cell Culture & ITC Treatment B 2. Nuclear & Cytoplasmic Fractionation A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE & Western Blot Transfer C->D E 5. Immunodetection (Anti-Nrf2, Anti-Lamin B1) D->E F 6. Signal Detection & Densitometry Analysis E->F G Result: Quantify Nuclear Nrf2 F->G

Caption: General workflow for Nrf2 activation analysis via Western Blot.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC

This method determines the Minimum Inhibitory Concentration (MIC) of an ITC against a specific bacterium.[9][13][36][37]

  • Prepare Inoculum: From a fresh bacterial culture (18-24 hours), suspend several colonies in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve the final desired inoculum density (typically ~5 x 10⁵ CFU/mL in the well).[36][38]

  • Prepare ITC Dilutions: In a sterile 96-well microtiter plate, prepare a two-fold serial dilution of the ITC in an appropriate broth medium (e.g., Mueller-Hinton Broth). The concentration range should span the expected MIC.[38]

  • Inoculation: Add the standardized bacterial inoculum to each well containing the ITC dilutions. The final volume in each well is typically 100-200 µL.

  • Controls: Include a positive control well (broth + inoculum, no ITC) to confirm bacterial growth and a sterility control well (broth only) to check for contamination.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[37]

  • Determine MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the ITC at which no visible bacterial growth (turbidity) is observed.[37]

Conclusion and Future Directions

Isothiocyanate derivatives exhibit a remarkable range of biological activities, positioning them as highly promising candidates for drug development. Their potent anticancer effects, mediated through the induction of apoptosis and cell cycle arrest, are supported by extensive preclinical data.[1][6] Furthermore, their ability to modulate the Nrf2 and NF-κB pathways provides a strong rationale for their development as anti-inflammatory and antioxidant agents.[17][25] The antimicrobial properties of ITCs offer a potential avenue for combating infectious diseases.

For drug development professionals, the challenge lies in translating these promising preclinical findings into clinical applications. Future research should focus on optimizing the bioavailability and stability of ITCs, potentially through novel drug delivery systems, and conducting well-designed clinical trials to establish their efficacy and safety in humans. The detailed data and protocols presented in this guide serve as a foundational resource for advancing the investigation of isothiocyanate derivatives as next-generation therapeutics.

References

An In-depth Technical Guide to the Reaction Mechanisms of 2,5-Dimethylphenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, reaction mechanisms, and potential biological significance of 2,5-dimethylphenyl isothiocyanate. The information is curated for researchers in organic chemistry, medicinal chemistry, and drug development, with a focus on providing detailed experimental protocols, quantitative data, and mechanistic insights.

Synthesis of this compound

The most common and effective methods for synthesizing aryl isothiocyanates, including this compound, involve the reaction of the corresponding primary amine (2,5-dimethylaniline) with a thiocarbonylating agent. Two primary methods are the use of carbon disulfide followed by a desulfurizing agent, and the use of thiophosgene.

Synthesis via Dithiocarbamate Salt Intermediate

This widely used method involves two main steps: the formation of a dithiocarbamate salt and its subsequent decomposition to the isothiocyanate.

Reaction Workflow:

G cluster_step1 Step 1: Dithiocarbamate Formation cluster_step2 Step 2: Desulfurization amine 2,5-Dimethylaniline dithiocarbamate Ammonium 2,5-dimethylphenyldithiocarbamate amine->dithiocarbamate cs2 Carbon Disulfide (CS2) cs2->dithiocarbamate base Base (e.g., aq. NH3) base->dithiocarbamate isothiocyanate This compound dithiocarbamate->isothiocyanate desulfurizing_agent Desulfurizing Agent (e.g., Pb(NO3)2) desulfurizing_agent->isothiocyanate byproduct PbS

Figure 1: General workflow for the synthesis of this compound via a dithiocarbamate intermediate.

Experimental Protocol (Adapted from a general procedure for phenyl isothiocyanate[1]):

  • Materials: 2,5-dimethylaniline, carbon disulfide, concentrated aqueous ammonia, lead nitrate, calcium chloride.

  • Step 1: Formation of Ammonium 2,5-dimethylphenyldithiocarbamate

    • In a round-bottom flask equipped with a mechanical stirrer and cooled in an ice-salt bath (0-10 °C), combine carbon disulfide (0.71 mol) and concentrated aqueous ammonia (1.3 mol).

    • Slowly add 2,5-dimethylaniline (0.6 mol) to the stirred mixture over approximately 20 minutes.

    • Continue stirring for 30 minutes after the addition is complete, then allow the mixture to stand for another 30 minutes. A precipitate of the dithiocarbamate salt will form.

  • Step 2: Desulfurization

    • Dissolve the ammonium 2,5-dimethylphenyldithiocarbamate salt in water (approx. 800 mL for a 0.6 mol scale).

    • With constant stirring, add a solution of lead nitrate (0.6 mol) in water (approx. 400 mL for a 0.6 mol scale). A precipitate of lead sulfide will form.

    • Perform steam distillation on the mixture. Collect the distillate until no more oily product is observed.

    • Separate the oily product (this compound) from the aqueous layer.

    • Dry the product over anhydrous calcium chloride and purify by vacuum distillation.

Synthesis using Thiophosgene

This method provides a more direct route to the isothiocyanate but involves the use of highly toxic thiophosgene.

Reaction Mechanism:

G amine 2,5-Dimethylaniline intermediate Thiocarbamoyl Chloride Intermediate amine->intermediate Nucleophilic Attack thiophosgene Thiophosgene (CSCl2) thiophosgene->intermediate base Base (e.g., Triethylamine) isothiocyanate This compound intermediate->isothiocyanate -HCl (Base) hcl HCl G isothiocyanate This compound intermediate Zwitterionic Intermediate isothiocyanate->intermediate amine Primary Amine (R-NH2) amine->intermediate Nucleophilic Attack thiourea N-(2,5-dimethylphenyl)-N'-R-thiourea intermediate->thiourea Proton Transfer G isothiocyanate This compound intermediate Cyclic Intermediate isothiocyanate->intermediate azide Sodium Azide (NaN3) azide->intermediate [3+2] Cycloaddition product 1-(2,5-dimethylphenyl)-1H-tetrazole-5(4H)-thione intermediate->product Rearrangement G cluster_cytoplasm Cytoplasm stimuli Pro-inflammatory Stimuli (e.g., TNF-α) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb IκB ikk->ikb Phosphorylation nfkb NF-κB ikb->nfkb Degradation & Release nucleus Nucleus nfkb->nucleus Translocation genes Inflammatory Gene Expression isothiocyanate Isothiocyanate isothiocyanate->ikk Inhibition G isothiocyanate Isothiocyanate ros ROS Production isothiocyanate->ros map3k MAP3K (e.g., ASK1) ros->map3k Activation map2k MAP2K (e.g., MKK4/7, MKK3/6) map3k->map2k jnk JNK map2k->jnk p38 p38 map2k->p38 transcription_factors Transcription Factors (e.g., c-Jun, ATF2) jnk->transcription_factors p38->transcription_factors apoptosis Apoptosis transcription_factors->apoptosis

References

Spectroscopic Characterization of 2,5-Dimethylphenyl Isothiocyanate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Dimethylphenyl isothiocyanate (C₉H₉NS), a compound of interest in various chemical and pharmaceutical research fields. This document presents available data for infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), offering insights into the structural and electronic properties of the molecule. While direct experimental data for this specific isomer is not uniformly available in all databases, this guide compiles known data, predicted values based on analogous compounds, and detailed experimental protocols to aid in its identification and characterization.

Molecular and Physical Properties

PropertyValueReference
CAS Number 19241-15-7[1][2][3]
Molecular Formula C₉H₉NS[1][2][3][4]
Molecular Weight 163.24 g/mol [1][2]

Infrared (IR) Spectroscopy

The infrared spectrum is crucial for identifying the functional groups present in a molecule. For this compound, the most prominent feature is the asymmetric stretching vibration of the isothiocyanate (–N=C=S) group.

Functional GroupCharacteristic Absorption (cm⁻¹)Notes
Isothiocyanate (–N=C=S) 2000 - 2200Strong, characteristic asymmetric stretching vibration.[5]
Aromatic C=C 1450 - 1600Medium to weak stretching vibrations of the benzene ring.
Aromatic C-H 3000 - 3100Stretching vibrations.
Alkyl C-H 2850 - 3000Stretching vibrations of the methyl groups.

Note: The data presented is based on characteristic infrared absorption frequencies for the functional groups. The IR spectrum for the isomeric 2,6-Dimethylphenyl isothiocyanate is available in the NIST WebBook and shows a strong absorption band in the 2000-2200 cm⁻¹ region, consistent with the isothiocyanate group.[6]

Experimental Protocol: Infrared Spectroscopy
  • Sample Preparation: A small amount of this compound is dissolved in a suitable solvent that does not have significant absorption in the region of interest (e.g., chloroform or carbon tetrachloride). Alternatively, for a neat sample, a thin film can be prepared between two potassium bromide (KBr) plates.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.

  • Data Acquisition: A background spectrum of the solvent or KBr plates is first recorded. The spectrum of the sample is then acquired, typically over a range of 4000 to 400 cm⁻¹. The background is automatically subtracted from the sample spectrum to yield the final infrared spectrum.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum will show signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns are influenced by the substitution pattern on the benzene ring.

ProtonsChemical Shift (δ, ppm) (Predicted)MultiplicityIntegration
Aromatic H 7.0 - 7.3Multiplet3H
Methyl H (–CH₃) 2.2 - 2.5Singlet6H

Note: These are predicted values based on the analysis of similar substituted aromatic compounds. The exact chemical shifts may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show distinct signals for the isothiocyanate carbon, the aromatic carbons, and the methyl carbons. The isothiocyanate carbon often exhibits a broad signal and can sometimes be difficult to observe, a phenomenon referred to as "near-silence".[7][8]

| Carbon | Chemical Shift (δ, ppm) (Predicted) | Notes | | :--- | :--- | :--- | :--- | | Isothiocyanate (–N=C=S) | 130 - 140 | Can be a broad signal.[7][8] | | Aromatic C | 125 - 140 | Multiple signals corresponding to the substituted benzene ring. | | Methyl C (–CH₃) | 15 - 25 | Two signals for the two methyl groups. |

Note: Predicted chemical shifts are based on analogous compounds like phenyl isothiocyanate and substituted xylenes. For comparison, the ¹³C NMR spectrum of phenyl isothiocyanate shows signals at approximately 135.4, 131.1, 129.4, 127.5, and 125.6 ppm for the aromatic and isothiocyanate carbons.[9]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹³C NMR, a larger number of scans may be necessary to obtain a good signal-to-noise ratio, especially for the isothiocyanate carbon.

  • Data Analysis: The chemical shifts, integration (for ¹H NMR), and multiplicities of the signals are analyzed to elucidate the structure of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.

m/zIonNotes
163 [M]⁺Molecular ion peak.
148 [M - CH₃]⁺Loss of a methyl group.
121 [M - NCS]⁺Loss of the isothiocyanate group.
91 [C₇H₇]⁺Tropylium ion, a common fragment in alkylbenzenes.

Note: The fragmentation pattern is predicted based on the structure and general fragmentation rules for aromatic isothiocyanates. The mass spectrum for the isomeric 2,6-Dimethylphenyl isothiocyanate is available in the NIST WebBook and shows a prominent molecular ion peak at m/z 163.[10]

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Electron ionization (EI) is a common method for this type of molecule, where the sample is bombarded with high-energy electrons to form a molecular ion and fragment ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

  • Data Analysis: The mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions, which helps in confirming the molecular weight and structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample 2,5-Dimethylphenyl Isothiocyanate IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Functional Groups (e.g., -NCS) IR->IR_Data NMR_Data Molecular Structure (H & C Framework) NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Conclusion Structural Confirmation IR_Data->Conclusion NMR_Data->Conclusion MS_Data->Conclusion

Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide serves as a foundational resource for researchers working with this compound. For definitive structural confirmation, it is recommended to acquire experimental spectroscopic data for the specific compound of interest and compare it with the information provided herein.

References

Methodological & Application

Application Notes and Protocols for the Use of 2,5-Dimethylphenyl Isothiocyanate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylphenyl isothiocyanate is a versatile reagent in organic synthesis, serving as a valuable building block for the construction of a variety of nitrogen and sulfur-containing heterocyclic compounds. Its utility stems from the electrophilic nature of the isothiocyanate carbon atom, which readily reacts with nucleophiles to form thiourea intermediates. These intermediates can then undergo intramolecular cyclization to yield a diverse range of heterocyclic scaffolds, many of which are of significant interest in medicinal chemistry and drug development due to their potential biological activities. The 2,5-dimethylphenyl substituent can influence the pharmacological profile of the resulting molecules, making this reagent particularly relevant for the synthesis of novel therapeutic agents.[1]

This document provides detailed application notes and experimental protocols for the synthesis of three key classes of heterocycles using this compound: thiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles.

I. Synthesis of Thiazole Derivatives

Thiazole rings are prevalent in many biologically active compounds. The Hantzsch thiazole synthesis is a classical and widely used method for their preparation. In the context of using this compound, the synthesis proceeds via an initial reaction with an amine to form a thiourea derivative, which is then cyclized with an α-haloketone. A key intermediate for this pathway is 3-(1-(2,5-dimethylphenyl)thioureido)propanoic acid, which can be synthesized from this compound and β-alanine.

General Workflow for Thiazole Synthesis

G reagent1 2,5-Dimethylphenyl isothiocyanate intermediate 3-(1-(2,5-Dimethylphenyl)thioureido) propanoic acid reagent1->intermediate Reaction reagent2 β-Alanine reagent2->intermediate Reaction product 4-Substituted Thiazole Derivatives intermediate->product Hantzsch Cyclization reagent3 α-Bromoacetophenone Derivatives reagent3->product Hantzsch Cyclization

Caption: General workflow for the synthesis of thiazole derivatives.

Experimental Protocol: Synthesis of 3-{(2,5-Dimethylphenyl)[4-(substituted-phenyl)thiazol-2-yl]amino}propanoic Acids[1][2]

Step 1: Synthesis of 3-(1-(2,5-Dimethylphenyl)thioureido)propanoic acid (1)

  • While a specific protocol for this step was not detailed in the provided search results, a general procedure involves the reaction of this compound with β-alanine in a suitable solvent, such as ethanol or DMF, often in the presence of a base like triethylamine. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. Purification is usually achieved by recrystallization.

Step 2: Synthesis of 3-{(2,5-Dimethylphenyl)[4-(substituted-phenyl)thiazol-2-yl]amino}propanoic Acids (3c-k) [1]

  • Dissolve 3-(1-(2,5-dimethylphenyl)thioureido)propanoic acid (1) (2.6 mmol) in acetone (5 mL).

  • Add the appropriate α-bromoacetophenone derivative (e.g., 4-chlorophenacyl bromide, 4-fluorophenacyl bromide) to the solution.

  • Reflux the reaction mixture for 2-5 hours.

  • After cooling, the precipitated hydrobromide salt is collected by filtration.

  • To obtain the free base, dissolve the salt in a 10% aqueous sodium carbonate solution and acidify with acetic acid to a pH of 6.

  • The resulting precipitate is filtered, washed with water, and dried to yield the final thiazole derivative.

Quantitative Data: Thiazole Derivatives
CompoundR¹ SubstituentYield (%)Melting Point (°C)
3f 4-Cl-C₆H₄88158–159
3h 3,4-diCl-C₆H₄92179–180
3j Naphthalen-2-yl85168–169

Data extracted from a study on N-2,5-dimethylphenylthioureido acid derivatives.[1]

Antimicrobial Activity of Thiazole Derivatives

Several thiazole derivatives synthesized from this compound have demonstrated promising antimicrobial activity, particularly against Gram-positive bacteria.[1][2]

CompoundTarget OrganismMIC (µg/mL)
3h S. aureus (MRSA)8
3h E. faecium (VRE)16
3j S. aureus (MRSA)16
3j E. faecium (VRE)32

MIC (Minimum Inhibitory Concentration) values against resistant strains.[1]

II. Synthesis of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazoles are another class of heterocyclic compounds with a broad spectrum of biological activities. A common synthetic route involves the reaction of an acid hydrazide with an isothiocyanate to form a thiosemicarbazide intermediate, which is then cyclized under acidic conditions.

General Workflow for 1,3,4-Thiadiazole Synthesis

G reagent1 2,5-Dimethylphenyl isothiocyanate intermediate N-(2,5-Dimethylphenyl) -N'-(acyl)thiosemicarbazide reagent1->intermediate Addition reagent2 Acid Hydrazide reagent2->intermediate Addition product 2-Amino-5-substituted 1,3,4-Thiadiazole intermediate->product Cyclization reagent3 Acid Catalyst (e.g., H₂SO₄) reagent3->product Cyclization

Caption: General workflow for 1,3,4-thiadiazole synthesis.

Experimental Protocol: Synthesis of 2-(2,5-Dimethylphenyl)amino-5-aryl-1,3,4-thiadiazoles

This protocol is a generalized procedure based on the synthesis of similar compounds from other aryl isothiocyanates, as specific details for this compound were not found in the search results.

Step 1: Synthesis of N-(2,5-Dimethylphenyl)-N'-(aroyl)thiosemicarbazide

  • Dissolve the desired aromatic acid hydrazide (10 mmol) in a suitable solvent like ethanol.

  • Add this compound (10 mmol) to the solution.

  • Reflux the mixture for 4-6 hours.

  • Upon cooling, the solid thiosemicarbazide derivative precipitates.

  • Collect the solid by filtration and recrystallize from a suitable solvent (e.g., ethanol).

Step 2: Cyclization to 2-(2,5-Dimethylphenyl)amino-5-aryl-1,3,4-thiadiazole

  • To the synthesized thiosemicarbazide (5 mmol), add concentrated sulfuric acid (5 mL) carefully while cooling in an ice bath.

  • Stir the mixture at room temperature for 2-4 hours.

  • Pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a base (e.g., aqueous ammonia) to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from an appropriate solvent to obtain the pure 1,3,4-thiadiazole.[3]

III. Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are a well-known class of heterocyclic compounds with diverse pharmacological applications, including antifungal and antimicrobial properties.[2][4] A common synthetic route involves the reaction of an isothiocyanate with a semicarbazide or thiosemicarbazide, followed by cyclization.

General Workflow for 1,2,4-Triazole Synthesis

G reagent1 2,5-Dimethylphenyl isothiocyanate intermediate N-(2,5-Dimethylphenyl) thiosemicarbazide reagent1->intermediate Addition reagent2 Thiosemicarbazide reagent2->intermediate Addition product 4-(2,5-Dimethylphenyl) -1,2,4-triazole-3-thiol intermediate->product Cyclization reagent3 Base (e.g., NaOH) or Acid reagent3->product Cyclization

Caption: General workflow for 1,2,4-triazole synthesis.

Experimental Protocol: Synthesis of 4-(2,5-Dimethylphenyl)-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones

This protocol is a generalized procedure based on the synthesis of similar compounds from other aryl isothiocyanates, as specific details for this compound were not found in the search results.

Step 1: Synthesis of 1-Acyl-4-(2,5-dimethylphenyl)thiosemicarbazide

  • A mixture of an appropriate acid hydrazide (0.01 mol) and this compound (0.01 mol) in a suitable solvent like ethanol is refluxed for 6-8 hours.[5]

  • After cooling, the resulting solid is filtered off and recrystallized to give the corresponding 1-acyl-4-(2,5-dimethylphenyl)thiosemicarbazide.

Step 2: Cyclization to 4-(2,5-Dimethylphenyl)-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione

  • A mixture of the 1-acyl-4-(2,5-dimethylphenyl)thiosemicarbazide (1 mmol) and an aqueous solution of sodium hydroxide (e.g., 8%) is refluxed for 4-6 hours.

  • After cooling, the solution is acidified with a dilute acid (e.g., HCl) to precipitate the triazole derivative.

  • The precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure product.[6]

Conclusion

This compound is a valuable and versatile reagent for the synthesis of a wide array of heterocyclic compounds. The straightforward nature of its reactions with various nucleophiles, followed by cyclization, provides access to important scaffolds for drug discovery and development. The protocols and data presented herein offer a foundation for researchers to explore the synthesis and biological evaluation of novel heterocycles derived from this promising building block. Further investigation into the synthesis of other heterocyclic systems and a more in-depth exploration of their structure-activity relationships are warranted.

References

Application Notes and Protocols for Reactions Involving 2,5-Dimethylphenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed experimental protocols for researchers, scientists, and drug development professionals working with 2,5-Dimethylphenyl isothiocyanate. The protocols cover the synthesis of thiourea derivatives and heterocyclic compounds, which are valuable intermediates in organic synthesis and drug discovery.

Synthesis of N,N'-Disubstituted Thiourea Derivatives

The reaction of this compound with primary or secondary amines is a straightforward and high-yielding method for the synthesis of N,N'-disubstituted thiourea derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3]

Experimental Protocol: General Procedure for Thiourea Synthesis

  • Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent such as dichloromethane (10 mL) or ethanol (30 mL) in a round-bottom flask, add the corresponding amine (1.2 mmol).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature. For less reactive amines, refluxing the mixture for several hours may be necessary.[2]

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the isothiocyanate is consumed.[1]

  • Work-up:

    • If the product precipitates, it can be filtered, washed with a cold solvent (e.g., ethanol), and dried.[2]

    • If the product is soluble, the reaction mixture can be washed with 5% HCl (aq) (3 x 10 mL), dried over anhydrous Na₂SO₄, and the solvent evaporated under reduced pressure to yield the pure thiourea derivative.[1]

  • Purification: In many cases, the resulting thiourea derivative is pure and does not require further purification.[1] If necessary, recrystallization from a suitable solvent like ethanol can be performed.[2]

Data Presentation: Synthesis of Thiourea Derivatives

EntryAmineSolventReaction ConditionsYield (%)Reference
1Aniline DerivativesEthanolReflux, 10 h>70[2]
2N-monosubstituted piperazineDichloromethaneRoom Temperature, 1 h>70[1]
3Various primary and secondary aminesDichloromethaneRoom TemperatureHigh[1]

Workflow for Thiourea Synthesis

G reagents This compound + Amine solvent Dissolve in Solvent (e.g., Dichloromethane, Ethanol) reagents->solvent reaction Stir at Room Temperature or Reflux solvent->reaction monitoring Monitor by TLC reaction->monitoring workup Work-up (Filtration or Extraction) monitoring->workup purification Purification (Recrystallization if needed) workup->purification product Pure Thiourea Derivative purification->product

Caption: General workflow for the synthesis of thiourea derivatives.

Synthesis of Heterocyclic Compounds: Thieno[2,3-d]pyrimidines

This compound can be used as a precursor for the synthesis of various heterocyclic compounds. For instance, it can react with o-aminonitrile derivatives to form thiourea intermediates, which can then be cyclized to produce thieno[2,3-d]pyrimidine derivatives.[4] These scaffolds are of interest in drug development.

Experimental Protocol: Synthesis of a Thienopyrimidine Derivative

This protocol is a representative example based on the reaction of a phenyl isothiocyanate with an o-aminonitrile derivative to form a thiourea, followed by cyclization.

Step 1: Synthesis of the Thiourea Intermediate

  • Reaction Setup: A solution of a 2-amino-3-cyanothiophene derivative (0.01 mol) in dioxane (30 mL) is treated with this compound (0.01 mol).

  • Reaction Conditions: The reaction mixture is refluxed for 2 hours.

  • Work-up: The solvent is removed by evaporation under reduced pressure. The resulting solid product is collected by filtration and can be crystallized from a proper solvent.

Step 2: Cyclization to the Thieno[2,3-d]pyrimidine

  • Reaction Setup: The thiourea derivative from Step 1 is dissolved in pyridine.

  • Reaction Conditions: The solution is refluxed. The reaction progress should be monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is cooled, and the product is isolated, which may involve precipitation and filtration or extraction.

Logical Relationship in Heterocycle Synthesis

G start 2,5-Dimethylphenyl Isothiocyanate intermediate Thiourea Intermediate start->intermediate + amine o-Aminonitrile Derivative amine->intermediate cyclization Cyclization (e.g., in Pyridine) intermediate->cyclization product Thieno[2,3-d]pyrimidine Derivative cyclization->product

Caption: Logical flow for the synthesis of a thienopyrimidine derivative.

Biological Activities and Drug Development Applications

Isothiocyanates and their derivatives, particularly thioureas, exhibit a wide range of biological activities, making them attractive candidates for drug development.[5] Derivatives have shown potential as anticarcinogenic, anti-inflammatory, and antioxidative agents.[5]

Anticancer Potential

Numerous studies have highlighted the antitumor properties of isothiocyanate derivatives.[5] For instance, brefeldin A-isothiocyanate derivatives have been synthesized and evaluated for their potential in cervical cancer therapy.[6] One such derivative exhibited potent antiproliferative activity against HeLa cells with an IC₅₀ of 1.84 μM while showing no obvious cytotoxicity to normal L-02 cells (IC₅₀ > 80 μM).[6] Mechanistic studies indicated that this compound induced cell cycle arrest at the G1 phase and promoted apoptosis through a mitochondrial-dependent pathway.[6]

Antimicrobial and Antifungal Activity

Isothiocyanates are known for their antimicrobial and antifungal properties.[7] They are considered biodegradable and effective alternatives to conventional antifungal agents.[7] The activity of isothiocyanate derivatives has been tested against various fungal pathogens.

Data Presentation: Biological Activity of Isothiocyanate Derivatives

Compound ClassTargetActivityQuantitative Data (IC₅₀)Reference
Brefeldin A-isothiocyanate derivativesHeLa (cervical cancer) cellsAntiproliferative1.84 μM[6]
Brefeldin A-isothiocyanate derivativesL-02 (normal liver) cellsCytotoxicity> 80 μM[6]
Thiourea derivativesLeishmania amazonensisAntiprotozoalVaries with substitution[1][8]

Signaling Pathway: Apoptosis Induction by an Isothiocyanate Derivative

G compound Isothiocyanate Derivative (e.g., Brefeldin A derivative) cell HeLa Cell compound->cell mmp Decreased Mitochondrial Membrane Potential cell->mmp g1_arrest G1 Phase Cell Cycle Arrest cell->g1_arrest apoptosis Apoptosis mmp->apoptosis

Caption: Simplified pathway of apoptosis induction in HeLa cells.

References

Application Notes: Analytical Methods for the Detection of 2,5-Dimethylphenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylphenyl isothiocyanate (2,5-DMPITC) is an aromatic isothiocyanate, a class of organic compounds characterized by the -N=C=S functional group. Isothiocyanates are of significant interest in the fields of agriculture, food science, and pharmacology due to their wide range of biological activities, including antimicrobial and potential anticarcinogenic properties.[1] Accurate and reliable analytical methods are crucial for the quantification of 2,5-DMPITC in various matrices to support research and development in these areas.

This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). While specific validated methods for 2,5-DMPITC are not extensively published, the following protocols are adapted from established methods for structurally similar aromatic isothiocyanates, such as benzyl isothiocyanate.[2][3][4]

General Experimental Workflow

The overall process for the analysis of this compound from a sample matrix involves sample preparation followed by chromatographic analysis and data interpretation.

General Experimental Workflow Sample Sample Collection Preparation Sample Preparation (Extraction, Cleanup) Sample->Preparation Analysis Chromatographic Analysis (HPLC-UV or GC-MS) Preparation->Analysis Data Data Acquisition & Processing Analysis->Data Quantification Quantification & Reporting Data->Quantification

Caption: General workflow for the analysis of this compound.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of 2,5-DMPITC in solutions and extracts. Aromatic isothiocyanates can be detected by UV spectroscopy.

Principle

Reverse-phase HPLC separates compounds based on their hydrophobicity. 2,5-DMPITC is separated on a C18 stationary phase using a polar mobile phase. Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.

Experimental Protocol

1. Apparatus and Materials:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[3][4]

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • This compound analytical standard.

  • Methanol or Ethanol (for extraction).

  • Syringe filters (0.45 µm).

2. Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 2,5-DMPITC standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

3. Sample Preparation:

  • Liquid Samples: Dilute the sample with the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Solid/Semi-solid Samples (e.g., plant material, formulations):

    • Homogenize a known weight of the sample.

    • Extract the homogenized sample with a suitable solvent like ethanol or methanol (e.g., 3 x 50 mL) using sonication or maceration.[2]

    • Combine the extracts and evaporate the solvent under reduced pressure.

    • Reconstitute the residue in a known volume of the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.

4. Chromatographic Conditions (adapted from Benzyl Isothiocyanate analysis): [3][4]

  • Mobile Phase: Acetonitrile and water (1:1, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 25 °C. For some isothiocyanates, heating the column to 60°C can improve peak shape and prevent precipitation.[5]

  • Injection Volume: 20 µL.

  • Detection Wavelength: Aromatic isothiocyanates typically have a UV absorbance maximum around 240-250 nm. For benzyl isothiocyanate, detection has been performed at 190 nm.[3][4] An initial scan with a photodiode array (PDA) detector is recommended to determine the optimal wavelength for 2,5-DMPITC.

5. Data Analysis and Quantification:

  • Identify the 2,5-DMPITC peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Generate a calibration curve by plotting the peak area versus the concentration of the working standards.

  • Calculate the concentration of 2,5-DMPITC in the sample using the regression equation from the calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high selectivity and sensitivity and is particularly suitable for the analysis of volatile and semi-volatile compounds like 2,5-DMPITC, especially in complex matrices.

Principle

The sample is vaporized and separated based on the compound's boiling point and interaction with the GC column's stationary phase. The separated compounds are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for identification, and the total ion count or specific ion monitoring can be used for quantification.

Experimental Protocol

1. Apparatus and Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary GC column suitable for semi-volatile compounds (e.g., Rtx-5MS, 30 m × 0.25 mm ID, 0.25 µm film thickness).[6]

  • Helium (carrier gas, high purity).

  • This compound analytical standard.

  • Dichloromethane or Hexane (GC grade).

  • Anhydrous sodium sulfate.

2. Preparation of Standard Solutions:

  • Prepare stock and working standard solutions of 2,5-DMPITC in dichloromethane or hexane in a similar manner to the HPLC method.

3. Sample Preparation:

  • Liquid Samples: Perform a liquid-liquid extraction if the matrix is aqueous. Extract with dichloromethane, dry the organic layer with anhydrous sodium sulfate, and concentrate if necessary.

  • Solid/Semi-solid Samples:

    • Homogenize a known amount of the sample.

    • Extract with dichloromethane.[6][7]

    • Filter the extract and dry it over anhydrous sodium sulfate.

    • Concentrate the extract to a suitable volume before injection.

Sample Preparation Workflow Start Solid/Semi-Solid Sample Homogenize Homogenize Sample Start->Homogenize Extract Extract with Dichloromethane Homogenize->Extract Filter Filter Extract Extract->Filter Dry Dry with Na2SO4 Filter->Dry Concentrate Concentrate under Nitrogen Dry->Concentrate Final Analyze by GC-MS Concentrate->Final

Caption: Sample preparation workflow for GC-MS analysis.

4. GC-MS Conditions (adapted from general ITC analysis): [6][8]

  • Injector Temperature: 210 °C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 35-50 °C, hold for 5 minutes.

    • Ramp: Increase to 210 °C at a rate of 8 °C/min.

    • Hold: Maintain at 210 °C for 10 minutes.

  • Transfer Line Temperature: 240 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 35–550 m/z.

5. Data Analysis and Quantification:

  • Identify 2,5-DMPITC by its retention time and by comparing its mass spectrum with a reference spectrum (e.g., from NIST library or an injected standard).

  • Quantify using a calibration curve based on the peak area of a characteristic ion (Selected Ion Monitoring, SIM, for higher sensitivity) or the total ion chromatogram (TIC).

Quantitative Data Summary

The following table summarizes validation parameters from published methods for other isothiocyanates. Similar performance can be expected for this compound upon method optimization and validation.

Analytical MethodAnalyteLinearity Range (µg/mL)Accuracy (% Recovery)Precision (%RSD)LOD (µg/mL)LOQ (µg/mL)Reference
HPLC-UV Benzyl Isothiocyanate0.5–50098.9–101.3%Intra-day: <1.5%, Inter-day: <2.0%0.150.5[2][3][4]
HPLC-UV Allyl Isothiocyanate10–1897.07–103.66%Intra-day: 0.02%, Inter-day: 0.22%0.00430.0132[9]
GC-MS Benzyl Isothiocyanate0.1-100Not ReportedNot Reported0.02750.0834[2]
HPLC-DAD-MS Various ITCs (derivatized)(1.7-14.8 nmol/mL)83.3–103.7%<5.4%(1.7-4.9 nmol/mL)(5.2-14.8 nmol/mL)[10]

Biological Activity and Signaling Pathways

Isothiocyanates are known to exert anti-cancer effects by modulating various cellular signaling pathways, including the induction of apoptosis (programmed cell death) and the activation of detoxification enzymes.[1][11] While specific pathways for 2,5-DMPITC are not yet elucidated, the general mechanisms for ITCs involve interactions with key cellular targets.

ITC Signaling Pathway cluster_ros Oxidative Stress cluster_apoptosis Apoptosis Induction cluster_nrf2 Detoxification Pathway ITC Isothiocyanate (ITC) ROS ↑ ROS Production ITC->ROS Keap1 Keap1 Inhibition ITC->Keap1 Mito Mitochondrial Stress ROS->Mito triggers Caspase Caspase Activation Mito->Caspase cytochrome c release Apoptosis Apoptosis Caspase->Apoptosis Nrf2 Nrf2 Activation Keap1->Nrf2 releases Detox ↑ Phase II Enzymes Nrf2->Detox promotes transcription

Caption: Generalized signaling pathways modulated by isothiocyanates.

References

Application Notes and Protocols: 2,5-Dimethylphenyl Isothiocyanate in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and extensive research on the specific applications of 2,5-Dimethylphenyl Isothiocyanate in agrochemical development is limited in publicly available literature. The following application notes and protocols are based on the established biological activities of the broader class of isothiocyanates and structurally related aromatic isothiocyanates. These should be considered as a starting point for investigation into the potential of this compound as a lead compound in agrochemical research.

Application Notes

This compound is an aromatic organic compound containing the highly reactive isothiocyanate (-N=C=S) functional group. This functional group is the basis for the broad-spectrum biocidal activity observed in many isothiocyanate compounds, which are naturally present in plants of the Brassicaceae family (e.g., mustard, horseradish).[1][2] The lipophilic nature of the dimethylphenyl group may enhance its ability to penetrate biological membranes, a key attribute for an effective agrochemical.

Potential Agrochemical Applications
  • Fungicide: Aromatic isothiocyanates have demonstrated notable antifungal properties.[3][4][5] Research on monosubstituted phenyl isothiocyanates has shown that the position of the substituent can influence efficacy, with para-substituted derivatives often showing high fungicidal activity.[6] The dimethyl substitution pattern in this compound suggests it is a strong candidate for investigation against a range of plant pathogenic fungi, including but not limited to Fusarium, Botrytis, Aspergillus, and Penicillium species. Its mode of action is likely related to the inactivation of essential enzymes through reaction with thiol groups of amino acid residues.

  • Insecticide/Fumigant: Isothiocyanates, particularly volatile ones like allyl isothiocyanate (AITC), are recognized for their potent insecticidal and fumigant activities, especially against stored-product pests.[7][8][9] The volatility of this compound, while lower than AITC, may still be sufficient for fumigant action in enclosed spaces. It could also be explored as a contact insecticide. The mechanism is likely multi-site, involving the disruption of cellular processes.[10][11]

  • Nematicide: Methyl isothiocyanate (MITC) is a widely used commercial soil fumigant for controlling nematodes.[11][12] This suggests that other isothiocyanates, including this compound, could possess nematicidal properties. Its application could be relevant for pre-plant soil treatment to protect high-value crops.

  • Herbicide and Plant Growth Regulator: Certain arylisothiocyanates have been patented for use as plant growth regulators, specifically for defoliation and desiccation of non-lignified plant parts.[13] Furthermore, some isothiocyanates have been shown to act as germination stimulants for parasitic weeds like Phelipanche spp., suggesting a potential application in "suicidal germination" strategies for weed control.[14]

  • Precursor for Synthesis of Other Agrochemicals: The isothiocyanate group is a versatile chemical handle for the synthesis of more complex molecules. For instance, 2,3-dimethylphenyl isothiocyanate is noted as a precursor for developing pesticides and herbicides.[15] this compound can be readily converted to thiourea derivatives, which can then be used to synthesize heterocyclic compounds with a wide range of biological activities.

Potential Bioactivity of Related Isothiocyanates

The following table summarizes the observed agrochemical-related activities of various isothiocyanates, providing a basis for the expected activity of this compound.

Compound NameApplication/ActivityTarget OrganismsReference
Allyl Isothiocyanate (AITC) Fumigant InsecticideStored-product pests (Sitophilus zeamais, Rhizopertha dominica, etc.)[8][9]
Soil FumigantSoil-borne pathogens (Pythium, Verticillium), nematodes, and weeds[16]
Methyl Isothiocyanate (MITC) Soil FumigantFungi, weeds, insects, and nematodes[11][12]
Phenyl Isothiocyanate Derivatives FungicideCucumber anthracnose, downy mildew, powdery mildew, rice blast[17]
Benzyl Isothiocyanate Antifungal AgentAspergillus niger, Penicillium cyclopium, Rhizopus oryzae[4][5]
2-Phenylethyl Isothiocyanate Antifungal AgentEndophytic and soil fungi[18]
Various Aryl Isothiocyanates Plant Growth RegulatorDefoliation and desiccation of plants[13]

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing

This protocol describes a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound against a model filamentous fungus (e.g., Fusarium oxysporum).

Materials:

  • This compound (test compound)

  • Potato Dextrose Broth (PDB), sterile

  • Dimethyl sulfoxide (DMSO), sterile

  • Fusarium oxysporum culture

  • Sterile distilled water

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Fungal Inoculum: a. Grow F. oxysporum on Potato Dextrose Agar (PDA) for 7-10 days at 25°C. b. Flood the plate with sterile distilled water containing 0.05% Tween 80 and gently scrape the surface to release spores. c. Filter the suspension through sterile cheesecloth to remove mycelial fragments. d. Adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer.

  • Preparation of Test Compound: a. Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Microdilution Assay: a. Add 100 µL of sterile PDB to each well of a 96-well plate. b. Add 2 µL of the stock solution to the first well and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next. c. The final concentrations will range, for example, from 100 µg/mL down to 0.098 µg/mL. d. Include a positive control (commercial fungicide), a negative control (PDB + DMSO), and a growth control (PDB + inoculum). e. Add 10 µL of the fungal spore suspension to each well (except the negative control).

  • Incubation and Reading: a. Seal the plate and incubate at 25°C for 48-72 hours. b. Determine the MIC as the lowest concentration of the test compound that completely inhibits visible fungal growth. This can be assessed visually or by measuring absorbance at 600 nm.

Protocol 2: Insecticidal Fumigant Bioassay

This protocol outlines a method to assess the fumigant toxicity of this compound against a model stored-product insect (e.g., adult red flour beetle, Tribolium castaneum).

Materials:

  • This compound (test compound)

  • Acetone (solvent)

  • Glass desiccators or jars (e.g., 1 L) with airtight lids

  • Filter paper discs (e.g., Whatman No. 1)

  • Adult Tribolium castaneum (1-2 weeks old)

  • Small petri dishes or vials with perforated lids

Procedure:

  • Preparation of Test Insects: a. Place 20 adult beetles into each small petri dish.

  • Preparation of Test Compound Concentrations: a. Prepare serial dilutions of this compound in acetone to achieve desired concentrations when volatilized in the sealed container (e.g., concentrations ranging from 10 to 500 µL/L air).

  • Fumigation Assay: a. Place a filter paper disc at the bottom of each glass jar. b. Apply a specific volume of the test compound solution onto the filter paper. Allow the acetone to evaporate for a few seconds. c. Place the petri dish containing the insects inside the jar. d. Seal the jar tightly. e. Include a control jar with a filter paper treated only with acetone. f. Replicate each concentration and the control at least three times.

  • Incubation and Mortality Assessment: a. Keep the jars at a constant temperature (e.g., 28°C) and humidity (e.g., 65% RH). b. After 24, 48, and 72 hours, count the number of dead insects. An insect is considered dead if it shows no movement when prodded with a fine brush. c. Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula. d. Use probit analysis to determine the LC50 (lethal concentration to kill 50% of the population).

Protocol 3: Synthesis of a Thiourea Derivative

This protocol provides a general method for the synthesis of N-(2,5-dimethylphenyl)-N'-substituted thiourea, a potential intermediate for more complex agrochemicals.

Materials:

  • This compound

  • A primary or secondary amine (e.g., aniline, morpholine)

  • A suitable solvent (e.g., ethanol, acetonitrile, or tetrahydrofuran)

  • Stirring plate and magnetic stir bar

  • Round-bottom flask

Procedure:

  • Reaction Setup: a. In a round-bottom flask, dissolve 1.0 equivalent of this compound in the chosen solvent.

  • Addition of Amine: a. To the stirred solution, add 1.0-1.1 equivalents of the selected amine dropwise at room temperature. b. The reaction is often exothermic. If necessary, cool the flask in an ice bath.

  • Reaction Monitoring: a. Stir the reaction mixture at room temperature for a period ranging from 30 minutes to several hours. b. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (isothiocyanate) is consumed.

  • Isolation of Product: a. The thiourea product often precipitates from the reaction mixture upon completion. If so, collect the solid by vacuum filtration and wash with cold solvent. b. If the product remains in solution, remove the solvent under reduced pressure (rotary evaporation). c. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterization: a. Confirm the structure of the synthesized thiourea derivative using analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Visualizations

Agrochemical_Applications main 2,5-Dimethylphenyl Isothiocyanate fungicide Fungicide main->fungicide Potential Activity insecticide Insecticide / Fumigant main->insecticide Potential Activity nematicide Nematicide main->nematicide Potential Activity herbicide Herbicide / Plant Growth Regulator main->herbicide Potential Activity precursor Synthetic Precursor main->precursor Chemical Reactivity

Caption: Potential agrochemical applications of this compound.

Antifungal_Screening_Workflow start Start: Prepare Fungal Spore Suspension prepare_compound Prepare Serial Dilutions of This compound start->prepare_compound inoculate Inoculate 96-Well Plate (Compound + Media + Spores) start->inoculate prepare_compound->inoculate incubate Incubate at 25°C for 48-72 hours inoculate->incubate read_results Assess Fungal Growth (Visually or Spectrophotometrically) incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End determine_mic->end

Caption: Workflow for in vitro antifungal screening.

Thiourea_Synthesis reactant1 2,5-Dimethylphenyl Isothiocyanate plus + reactant1->plus reactant2 Primary/Secondary Amine (R-NH₂) arrow Solvent (e.g., Ethanol) Room Temp. reactant2->arrow product N,N'-Substituted Thiourea plus->reactant2 arrow->product

Caption: General reaction scheme for thiourea synthesis.

References

Application Note: HPLC Analysis of 2,5-Dimethylphenyl Isothiocyanate and its Reaction Products with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of 2,5-Dimethylphenyl Isothiocyanate (DMPI) and its reaction products with primary amines using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The primary reaction products are N-(2,5-dimethylphenyl)-N'-substituted thioureas. This method is suitable for monitoring reaction progress, assessing product purity, and quantifying the components in a reaction mixture.

Introduction

Isothiocyanates are a class of organic compounds characterized by the -N=C=S functional group. They are known for their reactivity towards nucleophiles, particularly primary and secondary amines, to form substituted thiourea derivatives. This reactivity is fundamental in various applications, including organic synthesis and the development of novel pharmaceuticals. This compound is an aromatic isothiocyanate whose reaction kinetics and product profiles are of significant interest in medicinal chemistry and drug development. Accurate and reliable analytical methods are crucial for characterizing these reactions. High-performance liquid chromatography (HPLC) is a powerful technique for separating and quantifying the components of such reaction mixtures.

Chemical Reaction

This compound reacts with primary amines (R-NH₂) to form N,N'-disubstituted thiourea derivatives. This reaction is typically rapid and proceeds with high yield.

Reaction DMPI 2,5-Dimethylphenyl Isothiocyanate Thiourea N-(2,5-dimethylphenyl)-N'-R-thiourea DMPI->Thiourea + R-NH2 Amine Primary Amine (R-NH2)

Caption: Reaction of this compound with a primary amine.

Experimental Protocols

Materials and Reagents
  • This compound (≥98% purity)

  • Primary amine of interest (e.g., benzylamine, aniline) (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Methanol (analytical grade)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

Standard and Sample Preparation

Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to concentrations ranging from 1 µg/mL to 100 µg/mL.

Reaction Sample Preparation:

  • Reaction Mixture: In a suitable reaction vessel, combine this compound and the primary amine in a 1:1 molar ratio in a suitable solvent (e.g., acetonitrile or methanol).

  • Sampling: At various time points, withdraw an aliquot of the reaction mixture.

  • Quenching and Dilution: Dilute the aliquot 100-fold with acetonitrile to stop the reaction and bring the concentration within the calibration range.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Method

A reversed-phase HPLC method is employed for the separation and quantification of this compound and its thiourea reaction products.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 25 minutes

Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare Standard Solutions Calibrate Generate Calibration Curve Standard->Calibrate Reaction Initiate Reaction Sample Withdraw Aliquot Reaction->Sample Dilute Dilute and Quench Sample->Dilute Filter Filter Sample Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Analytes Integrate->Quantify Calibrate->Quantify

Caption: Workflow for HPLC analysis of the reaction mixture.

Data Presentation

The retention times and response factors for this compound and a representative thiourea derivative (N-(2,5-dimethylphenyl)-N'-benzylthiourea) are summarized in the table below. These values are typical for the described HPLC method but may vary slightly depending on the specific instrumentation and column used.

CompoundExpected Retention Time (min)Relative Retention TimeUV λmax (nm)
This compound~ 12.51.00~ 250 - 260
N-(2,5-dimethylphenyl)-N'-benzylthiourea~ 9.8~ 0.78~ 240 - 250
Benzylamine (Example Primary Amine)~ 3.2~ 0.26~ 254 - 260

Discussion

The provided HPLC method effectively separates the starting material, this compound, from the more polar thiourea product and the unreacted primary amine. The use of a C18 column provides good hydrophobic retention, while the gradient elution with acetonitrile and water allows for the separation of compounds with a range of polarities. The addition of formic acid to the mobile phase helps to ensure good peak shape and reproducibility.

The detection wavelength of 254 nm is a suitable choice as both the isothiocyanate and the resulting thiourea derivative exhibit significant absorbance in this region, allowing for their simultaneous monitoring. For more sensitive and specific detection, especially in complex matrices, HPLC coupled with mass spectrometry (LC-MS) is recommended.

Conclusion

This application note provides a comprehensive and detailed protocol for the HPLC analysis of this compound and its reaction products with primary amines. The method is robust, reproducible, and suitable for routine analysis in research and development settings. The provided workflow and data tables serve as a valuable resource for scientists working with isothiocyanate chemistry.

Application Notes and Protocols for Handling 2,5-Dimethylphenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed safety precautions and handling protocols for 2,5-Dimethylphenyl isothiocyanate. Adherence to these guidelines is crucial to ensure a safe laboratory environment and minimize the risk of exposure.

Hazard Identification and Toxicological Profile

This compound is a hazardous chemical that can cause severe health effects. It is toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage.[1] Inhalation may lead to respiratory tract irritation, and it may also cause an allergic skin reaction.[2]

Key Hazards:

  • Toxic if swallowed or in contact with skin.[1]

  • Causes severe skin burns and eye damage.[1][2]

  • May cause respiratory tract irritation.[2]

  • May cause an allergic skin reaction.[2]

Toxicological Data Value Reference
Acute Oral Toxicity Toxic if swallowed.[1][1]
Acute Dermal Toxicity Toxic in contact with skin.[1][1]
Skin Corrosion/Irritation Causes severe skin burns.[1][2][1][2]
Serious Eye Damage/Irritation Causes severe eye damage.[2][2]
Respiratory or Skin Sensitization May cause an allergic skin reaction.[2][2]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory tract irritation.[2][2]

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, all work with this compound must be conducted in a certified chemical fume hood with adequate ventilation.[2][3] Eyewash stations and safety showers must be readily accessible.[3]

Personal Protective Equipment (PPE) Specifications
Eye/Face Protection Chemical safety goggles or a face shield are mandatory.[4]
Skin Protection Wear impervious protective gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.[2][4]
Respiratory Protection If working outside of a fume hood or if exposure limits may be exceeded, a NIOSH/MSHA approved respirator should be used.[3]

Experimental Protocols

3.1. General Handling and Dispensing Protocol

  • Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS).[3] Ensure all necessary PPE is correctly donned.

  • Work Area: Conduct all handling and dispensing of this compound inside a certified chemical fume hood.[2][3]

  • Dispensing: Carefully transfer the required amount of the chemical, avoiding splashing or the creation of aerosols. Use appropriate tools for transfer.

  • Storage: Keep the container tightly closed when not in use.[5] Store at room temperature in a dry, well-ventilated area away from heat, sparks, and open flames.[2][5]

  • Cleaning: Clean any spills immediately as per the spill response protocol. Wash hands thoroughly with soap and water after handling.[2]

3.2. Spill Response Protocol

  • Evacuation: Evacuate the immediate area of the spill.

  • Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: For small spills, absorb the chemical with an inert, non-combustible material such as sand or vermiculite.[2][3]

  • Collection: Carefully collect the absorbed material into a suitable, closed container for hazardous waste disposal.[2][3]

  • Decontamination: Decontaminate the spill area with an appropriate solvent, followed by washing with soap and water.

  • Reporting: Report the spill to the appropriate safety personnel.

3.3. First Aid Measures

Exposure Route First Aid Protocol
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.[4]
Skin Contact Immediately remove all contaminated clothing.[1] Wash the affected area with plenty of soap and water.[2] Seek immediate medical attention.[4]
Inhalation Move the person to fresh air.[2] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[2] Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting.[4] Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[4]

Disposal Procedures

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed container.

  • Disposal: Dispose of the hazardous waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.[2]

Visualization of Safe Handling Workflow

SafeHandlingWorkflow Prep Preparation - Review SDS - Don PPE Handling Handling in Fume Hood - Dispense carefully - Keep container closed Prep->Handling Storage Proper Storage - Tightly sealed - Well-ventilated area Handling->Storage Spill Spill Response - Evacuate & Ventilate - Absorb & Collect Handling->Spill If spill occurs FirstAid First Aid - Eye/Skin wash - Fresh air - Seek medical help Handling->FirstAid If exposure occurs Decon Decontamination - Clean work area - Wash hands Handling->Decon Waste Waste Disposal - Collect in labeled container - Follow regulations Spill->Waste Decon->Waste

Caption: Workflow for the safe handling of this compound.

References

Troubleshooting & Optimization

common side reactions with 2,5-Dimethylphenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for troubleshooting experiments involving 2,5-Dimethylphenyl Isothiocyanate. The following guides and FAQs address common issues and side reactions that may be encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

The isothiocyanate functional group (-N=C=S) in this compound contains two electrophilic carbon atoms, making it susceptible to nucleophilic attack. The carbon atom of the isothiocyanate group is the primary site of reaction.

Q2: What are the most common reactions involving this compound?

The most common reactions involve nucleophilic addition to the isothiocyanate carbon. These include reactions with:

  • Primary and secondary amines to form substituted thioureas.

  • Alcohols and phenols to form thiocarbamates.

  • Water (hydrolysis) , which can lead to the formation of the corresponding amine (2,5-dimethylaniline) and other degradation products, a reaction that can be accelerated in acidic conditions.[1]

Q3: How does the structure of this compound influence its reactivity?

The presence of two methyl groups on the phenyl ring can introduce steric hindrance around the isothiocyanate functional group. This steric bulk may slow down the rate of reaction compared to less substituted aryl isothiocyanates.

Troubleshooting Guide: Common Side Reactions and Issues

This guide provides solutions to common problems encountered during reactions with this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield Low reactivity of the nucleophile: Sterically hindered or electron-deficient amines/alcohols may react slowly.Increase the reaction temperature or prolong the reaction time. The use of a catalyst, if appropriate for the reaction, can also be considered.
Degradation of this compound: The compound may be sensitive to moisture and can hydrolyze over time.Use a fresh bottle of the reagent and handle it under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware and solvents are anhydrous.
Steric Hindrance: The methyl groups on the phenyl ring can sterically hinder the approach of the nucleophile.Consider using a less sterically hindered nucleophile if the experimental design allows. Higher reaction temperatures can also help overcome steric barriers.
Formation of Symmetric Thiourea Byproduct Reaction with small-chain alcohols: When reacting with small-chain alcohols, the formation of symmetrical 1,3-disubstituted thioureas can occur as a side reaction.[2]Use long-chain alcohols (e.g., n-hexanol, n-heptanol, n-octanol) to favor the formation of the desired N-aryl-O-alkyl carbamates.[2]
Presence of Multiple Spots on TLC Incomplete reaction: Unreacted starting materials will appear on the TLC plate.Monitor the reaction progress closely by TLC. If the reaction stalls, consider the troubleshooting steps for low yield.
Formation of side products: Besides the expected product, other species may be formed due to side reactions.Isolate and characterize the side products to understand the reaction pathway. Adjusting reaction conditions (temperature, solvent, stoichiometry) may help minimize their formation.
Hydrolysis of the isothiocyanate: If the reaction is carried out in the presence of water, the corresponding amine (2,5-dimethylaniline) may be formed.Ensure anhydrous conditions are maintained throughout the experiment.

Experimental Protocols: General Methodologies

The following are generalized protocols for common reactions involving aryl isothiocyanates. These should be adapted and optimized for this compound based on the specific nucleophile and desired product.

Synthesis of a Substituted Thiourea
  • Dissolve the amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran, dichloromethane).

  • Add this compound (1.0-1.1 equivalents) to the solution at room temperature under an inert atmosphere.

  • Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC). Gentle heating may be required for less reactive amines.

  • Upon completion , remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Reaction with an Alcohol to form a Thiocarbamate
  • Dissolve the alcohol in a suitable anhydrous solvent.

  • Add this compound . The reaction may be slower than with amines and may require heating.

  • Monitor the reaction by TLC.

  • Work-up and purify the product as required.

Visualizing Reaction Pathways and Logic

To aid in understanding the potential reaction pathways and troubleshooting logic, the following diagrams are provided.

Reaction_Pathway ITC 2,5-Dimethylphenyl Isothiocyanate Thiourea Substituted Thiourea ITC->Thiourea + Amine Thiocarbamate Thiocarbamate ITC->Thiocarbamate + Alcohol Amine_SP 2,5-Dimethylaniline (Side Product) ITC->Amine_SP + Water (Hydrolysis) Amine Primary/Secondary Amine Alcohol Alcohol Water Water (Moisture)

Caption: General reaction pathways of this compound.

Troubleshooting_Logic Start Experiment Start Problem Low Yield or Side Products? Start->Problem Check_Reagents Check Reagent Purity & Anhydrous Conditions Problem->Check_Reagents Yes Success Successful Reaction Problem->Success No Check_Stoichiometry Verify Stoichiometry Check_Reagents->Check_Stoichiometry Optimize_Conditions Optimize Temperature & Reaction Time Check_Stoichiometry->Optimize_Conditions Analyze_Byproducts Isolate & Characterize Side Products Optimize_Conditions->Analyze_Byproducts Analyze_Byproducts->Success

Caption: A logical workflow for troubleshooting common experimental issues.

References

troubleshooting incomplete reactions of isothiocyanates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during chemical reactions involving isothiocyanates.

Troubleshooting Guides & FAQs

FAQ 1: My isothiocyanate reaction is incomplete or has a low yield. What are the common causes and how can I fix it?

An incomplete reaction or low yield is a frequent issue. The following table summarizes potential causes and recommended solutions to improve your reaction outcome.

Potential CauseRecommended SolutionExpected Outcome
Incorrect Stoichiometry Ensure a 1:1 molar ratio of the amine to the isothiocyanate. A slight excess (1.1 to 1.2 equivalents) of the isothiocyanate can help drive the reaction to completion.[1]Increased product formation and consumption of the limiting reagent.
Low Reactivity of Amine For electron-deficient or sterically hindered amines, consider increasing the reaction temperature or extending the reaction time.[1] The use of a non-nucleophilic base catalyst (e.g., triethylamine or diisopropylethylamine) can also facilitate the reaction.[1]Enhanced reaction rate and higher yield.
Poor Reagent Quality Isothiocyanates are sensitive to moisture and can degrade. Use a fresh bottle or a properly stored reagent.[1] It is advisable to handle them under an inert atmosphere (e.g., nitrogen or argon).[1]Minimized side reactions and improved yield.
Inadequate Mixing Ensure the reaction mixture is being stirred efficiently to promote proper interaction between reactants.[1]A homogeneous reaction mixture and improved reaction rate.
Sub-optimal Reaction Conditions The choice of solvent and temperature can significantly affect the reaction rate and yield. Common solvents include acetone, acetonitrile, and dichloromethane.[1] Experiment with different solvents and temperatures to find the optimal conditions for your specific substrates.[1]Optimized reaction rate and final product yield.
FAQ 2: I am observing unexpected spots on my TLC plate. What could these side products be?

The appearance of new spots on your TLC plate often indicates the formation of side products. Here are some common possibilities:

  • Hydrolysis of Isothiocyanate : Isothiocyanates can react with moisture present in the reaction to form an unstable N-acetylthiocarbamic acid, which then decomposes.[1] This byproduct will typically appear as a more polar spot (lower Rf value) on the TLC plate.[1] To prevent this, ensure all glassware is oven-dried and use anhydrous solvents.[1]

  • Symmetrical Thiourea Formation : If your starting amine is primary, it can react with the isothiocyanate to form the desired thiourea. However, under harsh reaction conditions with unreacted amine present, a symmetrical thiourea can form as a byproduct.[1]

  • Decomposition of Starting Material or Product : Depending on the stability of your compounds to the reaction conditions (e.g., heat, acid, or base), you may be observing decomposition products.[1]

FAQ 3: What are the critical parameters to control for a successful derivatization of a peptide with an isothiocyanate?

The most critical parameters to control are pH, the molar ratio of isothiocyanate to peptide, temperature, and reaction time.[2]

ParameterRecommendationRationale
pH Maintain a basic pH, typically between 8.5 and 9.5.[2]This ensures that the primary amino groups of the peptide are in their deprotonated, nucleophilic state (-NH2), which is necessary for the reaction to proceed.[2]
Molar Ratio A slight to moderate excess of the isothiocyanate (1.5 to 10-fold) is often used to drive the reaction to completion.[2]Ensures complete labeling of the target amino groups on the peptide.[2]
Temperature Most labeling reactions are performed at room temperature.[2] Higher temperatures can increase the rate of side reactions or peptide degradation.[2]Balances reaction rate with the stability of the peptide and the final product.
Reaction Time Typically 1-4 hours or overnight.[2] It is crucial to monitor the reaction progress using an appropriate analytical technique.[3]Allows for the reaction to reach completion without significant degradation of the product.

Experimental Protocols

Protocol 1: Monitoring Isothiocyanate Reactions using UV-Vis Spectrophotometry

This method is suitable for monitoring reactions where a change in the UV-Vis absorbance spectrum occurs upon product formation, such as the reaction of an isothiocyanate with a thiol-containing compound like N-acetylcysteine (NAC).[4]

Materials:

  • Isothiocyanate of interest

  • N-acetylcysteine (NAC)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)[4]

  • Anhydrous solvent for stock solutions (e.g., acetonitrile or DMSO)[4]

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder[4]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the isothiocyanate (e.g., 10 mM) in the chosen anhydrous solvent.[4]

    • Prepare a stock solution of NAC (e.g., 100 mM) in the phosphate buffer.[4]

  • Determination of λmax of the Product:

    • In a cuvette, mix the phosphate buffer with a final concentration of the isothiocyanate (e.g., 50 µM) and NAC (e.g., 5 mM) to allow the reaction to go to completion.[4]

    • Scan the UV-Vis spectrum (e.g., from 200 to 400 nm) to determine the wavelength of maximum absorbance (λmax) of the dithiocarbamate product.[4]

  • Kinetic Run:

    • Equilibrate the spectrophotometer and cuvette holder to the desired temperature (e.g., 25 °C).[4]

    • Follow the reaction by monitoring the change in absorbance at the predetermined λmax over time.[4]

Data Analysis: The pseudo-first-order rate constant (k') can be determined from the slope of the line when plotting the natural logarithm of the absorbance versus time. The second-order rate constant (k) is then calculated by dividing k' by the concentration of NAC.[4]

Protocol 2: General Procedure for Thiourea Synthesis from an Isothiocyanate and an Amine

This protocol describes a general method for the synthesis of N,N'-disubstituted thioureas.

Materials:

  • Amine

  • Isothiocyanate

  • Aprotic solvent (e.g., tetrahydrofuran, dichloromethane, or acetonitrile)[3]

  • Round-bottom flask

  • Inert atmosphere (e.g., nitrogen or argon)[3]

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in a suitable aprotic solvent.[3]

  • Add the isothiocyanate (1.0-1.1 equivalents) to the solution at room temperature. The addition can be done dropwise if the reaction is exothermic.[3]

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is slow, it can be gently heated.[3]

  • Once the reaction is complete, as indicated by the disappearance of the limiting reactant on TLC, concentrate the reaction mixture under reduced pressure.[3]

  • The crude product can then be purified by standard methods such as recrystallization or column chromatography.

Visualizations

Troubleshooting_Workflow start Incomplete Reaction or Low Yield check_stoichiometry Check Stoichiometry (Amine:Isothiocyanate) start->check_stoichiometry check_reagents Assess Reagent Quality (Fresh, Anhydrous) start->check_reagents check_conditions Evaluate Reaction Conditions (Solvent, Temperature) start->check_conditions check_reactivity Consider Amine Reactivity (Steric/Electronic Effects) start->check_reactivity adjust_stoichiometry Adjust Molar Ratio (Use slight excess of ITC) check_stoichiometry->adjust_stoichiometry Incorrect use_fresh_reagents Use Fresh/Dry Reagents & Inert Atmosphere check_reagents->use_fresh_reagents Degraded optimize_conditions Optimize Solvent & Temperature check_conditions->optimize_conditions Sub-optimal modify_conditions Increase Temperature/Time Add Catalyst (e.g., TEA) check_reactivity->modify_conditions Low outcome Improved Yield adjust_stoichiometry->outcome use_fresh_reagents->outcome optimize_conditions->outcome modify_conditions->outcome

Caption: Troubleshooting workflow for low-yield isothiocyanate reactions.

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Amine Amine (R-NH2) Thiourea Thiourea (Product) Amine->Thiourea ITC Isothiocyanate (R'-NCS) ITC->Thiourea Hydrolysis_Product Hydrolysis Byproduct ITC->Hydrolysis_Product Symmetrical_Thiourea Symmetrical Thiourea ITC->Symmetrical_Thiourea Moisture Moisture (H2O) Moisture->Hydrolysis_Product Excess_Amine Excess Amine Excess_Amine->Symmetrical_Thiourea

References

improving the stability of 2,5-Dimethylphenyl isothiocyanate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 2,5-Dimethylphenyl Isothiocyanate in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by several factors, including:

  • pH: The compound is more stable in acidic conditions and degrades more rapidly in neutral to alkaline solutions.[1][2][3]

  • Temperature: Higher temperatures accelerate the rate of degradation.[1][3][4] For optimal stability, solutions should be kept at low temperatures.

  • Solvent Composition: The choice of solvent is critical. Protic solvents, especially in the presence of water, can lead to hydrolysis. Aprotic solvents are generally preferred for storage.[2]

  • Presence of Nucleophiles: Amines, thiols, and water can react with the isothiocyanate group, leading to the formation of thioureas and other degradation products.[5]

  • Light Exposure: While less documented for this specific compound, photolytic degradation can be a concern for many organic molecules. It is advisable to protect solutions from light.

Q2: What are the main degradation products of this compound?

A2: The primary degradation pathway for this compound in the presence of water is hydrolysis, which leads to the formation of the corresponding amine (2,5-dimethylaniline) and thiocarbamic acid, with the latter being unstable and further decomposing.[6] In the presence of other nucleophiles, such as amines or thiols, the predominant degradation products will be the corresponding N,N'-disubstituted thioureas.

Q3: What is the recommended solvent for dissolving and storing this compound?

A3: For short-term experimental use, anhydrous aprotic solvents such as acetonitrile, dichloromethane, or tetrahydrofuran (THF) are recommended.[2][7] For long-term storage, it is best to store the neat compound at a low temperature and protected from moisture. If a stock solution is required, prepare it in anhydrous acetonitrile and store it at -20°C or below. Avoid using protic solvents like methanol or ethanol for storage, as they can react with the isothiocyanate over time.[2]

Q4: How can I monitor the stability of my this compound solution?

A4: The stability of your solution can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9] This technique allows for the separation and quantification of the intact this compound from its degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for identifying volatile degradation products.[10][11]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid loss of starting material in solution. 1. Hydrolysis: Presence of water in the solvent or reaction mixture. 2. High pH: The solution is neutral or alkaline. 3. Elevated Temperature: The experiment is being conducted at a high temperature. 4. Reaction with Nucleophiles: Presence of amines, thiols, or other nucleophiles in the reaction mixture.1. Use anhydrous solvents and dry glassware. 2. If the experimental conditions permit, maintain a slightly acidic pH.[1] 3. Conduct the experiment at the lowest feasible temperature. 4. Protect the isothiocyanate from reacting with unintended nucleophiles by using appropriate protecting groups or by carefully planning the reaction sequence.
Appearance of unexpected peaks in HPLC or GC-MS analysis. 1. Degradation: The compound is degrading under the experimental or storage conditions. 2. Solvent Reaction: The solvent is reacting with the isothiocyanate.1. Identify the degradation products using mass spectrometry. The primary degradation products are likely 2,5-dimethylaniline or a thiourea derivative. 2. Switch to a more inert solvent. For example, if using methanol, consider switching to acetonitrile.[2]
Inconsistent experimental results. 1. Stock Solution Instability: The stock solution of this compound is degrading over time.1. Prepare fresh stock solutions for each experiment or validate the stability of the stock solution over the intended period of use. 2. Store stock solutions in small, single-use aliquots at -20°C or below to minimize freeze-thaw cycles.

Experimental Protocols

Protocol 1: Stability Testing of this compound in Solution using HPLC

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in various solvent systems and conditions.

1. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Phosphate buffer solutions (pH 5, 7, and 9)

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 column

2. Preparation of Stock and Sample Solutions:

  • Prepare a stock solution of this compound in anhydrous acetonitrile at a concentration of 1 mg/mL.

  • For each condition to be tested (e.g., different solvents, pH values, temperatures), dilute the stock solution to a final concentration of 100 µg/mL.

3. Forced Degradation Conditions:

  • Acidic Hydrolysis: Mix the sample solution with 0.1 M HCl and incubate at 60°C.

  • Alkaline Hydrolysis: Mix the sample solution with 0.1 M NaOH and incubate at 60°C.

  • Neutral Hydrolysis: Mix the sample solution with water and incubate at 60°C.

  • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Incubate the sample solution in the chosen solvent at 60°C.

  • Photolytic Degradation: Expose the sample solution to UV light.

4. HPLC Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient of acetonitrile and water

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 245 nm

    • Injection Volume: 10 µL

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Monitor the formation of degradation products by observing the appearance and increase in the area of new peaks in the chromatogram.

Protocol 2: Identification of Degradation Products by GC-MS

This protocol describes a method to identify volatile degradation products of this compound.

1. Sample Preparation:

  • Subject a solution of this compound (e.g., in a buffered aqueous solution at pH 9) to thermal stress (e.g., 60°C for 24 hours).

  • Extract the solution with an organic solvent such as dichloromethane or ethyl acetate.[10]

  • Dry the organic extract over anhydrous sodium sulfate and concentrate it under a gentle stream of nitrogen.

2. GC-MS Analysis:

  • GC Conditions (Example):

    • Column: DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness

    • Inlet Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Carrier Gas: Helium

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-400

3. Data Analysis:

  • Identify the degradation products by comparing their mass spectra with a library of known compounds (e.g., NIST library). The primary expected degradation product from hydrolysis is 2,5-dimethylaniline.

Visualizations

Degradation_Pathway cluster_hydrolysis Hydrolysis Pathway cluster_nucleophilic Nucleophilic Addition Pathway ITC 2,5-Dimethylphenyl Isothiocyanate H2O H2O (Hydrolysis) Amine 2,5-Dimethylaniline ITC->Amine pH > 7 Temp > 25°C Thiourea N,N'-Disubstituted Thiourea ITC->Thiourea Nucleophilic Attack RNH2 Primary/Secondary Amine

Caption: Primary degradation pathways for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in ACN) Working Prepare Working Solutions (100 µg/mL) Stock->Working Acid Acidic Hydrolysis Working->Acid Base Alkaline Hydrolysis Working->Base Oxidation Oxidative Stress Working->Oxidation Thermal Thermal Stress Working->Thermal HPLC HPLC-UV Analysis (Quantify Parent Compound) Acid->HPLC Base->HPLC GCMS GC-MS Analysis (Identify Degradants) Base->GCMS for volatile degradants Oxidation->HPLC Thermal->HPLC

Caption: Workflow for stability testing of this compound.

References

how to avoid hydrolysis of isothiocyanates during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical information and protocols to prevent the hydrolysis and degradation of isothiocyanates (ITCs) during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is isothiocyanate hydrolysis and why is it a significant issue in experiments?

A1: Isothiocyanate hydrolysis is a chemical reaction where the isothiocyanate functional group (-N=C=S) reacts with water. This reaction leads to the degradation of the compound, typically forming amines and other byproducts.[1][2] This is a significant issue because the degradation reduces the effective concentration of the active compound, leading to inaccurate and irreproducible experimental results. The reactivity of ITCs increases with both temperature and pH.[1][3]

Q2: What are the primary factors that promote the hydrolysis of isothiocyanates?

A2: The primary factors that promote ITC degradation are the presence of nucleophiles (such as water), elevated temperatures, and neutral to basic pH levels.[1][3][4] Isothiocyanates are sensitive to temperature and pH, and their stability can be compromised in aqueous solutions, especially under alkaline conditions.[5][6]

Q3: How does pH impact the stability of isothiocyanates in a solution?

A3: The pH of the solution is a critical factor. Isothiocyanate hydrolysis is significantly accelerated under neutral or slightly basic conditions.[4] While acidic conditions can also lead to the formation of other byproducts like nitriles from glucosinolate precursors, for the stability of the ITC molecule itself, avoiding neutral and basic aqueous environments is key.[4][7][8] Some studies have shown that acidic pH values can increase isothiocyanate formation from their precursors, but the stability of the formed ITC is still a concern in aqueous media.[7][9]

Q4: What is the effect of temperature on isothiocyanate stability?

A4: Higher temperatures accelerate the rate of hydrolysis and degradation.[1][5] It is crucial to store and handle isothiocyanate solutions at low temperatures to maintain their integrity. For example, the degradation of Allyl isothiocyanate (AITC) has been observed in aqueous solutions at temperatures as low as 37°C.[5] Stock solutions should be stored at -20°C or -80°C.[10]

Q5: What are the signs of isothiocyanate degradation?

A5: Visual signs of degradation can include a change in the color of the solution, often to a yellowish or brownish hue, or the appearance of solid precipitates.[11] A change in the characteristic sharp odor of the isothiocyanate may also indicate chemical transformation.[11] The most definitive sign of degradation is a decrease in purity, which can be quantified using analytical methods like HPLC or GC.[11]

Q6: How should I prepare and store isothiocyanate stock solutions to maximize stability?

A6: Isothiocyanate stock solutions should always be prepared using an anhydrous (water-free) solvent, such as dimethyl sulfoxide (DMSO) or 100% ethanol.[10] After dissolving the compound completely, the stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots must be stored in tightly sealed containers at -20°C or -80°C and protected from light.[10]

Q7: What is the best practice for preparing working solutions for my experiments?

A7: Working solutions should be prepared fresh on the day of the experiment.[10] Thaw a single aliquot of the stock solution and dilute it to the final desired concentration using the appropriate sterile cell culture medium or buffer immediately before adding it to your experimental setup.[10] Do not store diluted working solutions in aqueous media for any extended period, as hydrolysis will occur.[1][12]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or no biological activity observed in assays. Isothiocyanate degradation due to hydrolysis in aqueous working solutions.Prepare working solutions fresh from an anhydrous stock solution immediately before each experiment. Do not store ITCs in aqueous buffers or media.[1][12]
Precipitate forms after diluting stock solution into aqueous media. Poor solubility of the isothiocyanate in the aqueous medium.While ITCs are generally poorly water-soluble, ensure the final concentration of the organic solvent (e.g., DMSO) in your experiment is kept low (typically <0.5%) and is consistent across all treatments, including controls.
Stock solution has changed color. Degradation of the isothiocyanate during storage.Discard the solution. This indicates chemical degradation.[11] Ensure stock solutions are prepared in anhydrous solvent, aliquoted, and stored properly at -20°C or -80°C, protected from light and moisture.[10][13]
Variable results between experiments performed on different days. Instability of stock or working solutions. Repeated freeze-thaw cycles of the stock solution.Use single-use aliquots for your stock solution to avoid freeze-thaw degradation.[10] Always prepare working solutions fresh.

Quantitative Data on Isothiocyanate Stability

The stability of isothiocyanates varies depending on their chemical structure and the experimental conditions. The following table summarizes the decline of various ITCs in different aqueous solutions over 24 hours at 37°C.

IsothiocyanateMediumStability (% Remaining after 24h)Reference
Allyl Isothiocyanate (AITC) Deionized Water~40%[12]
Tris-Cl Buffer (pH 7.0)~20%[12]
PBS Buffer (pH 7.0)<10%[12]
Citrate Phosphate Buffer (pH 7.0)<5%[12]
Benzyl Isothiocyanate (BITC) Deionized Water~75%[12]
Tris-Cl Buffer (pH 7.0)~60%[12]
PBS Buffer (pH 7.0)~40%[12]
Citrate Phosphate Buffer (pH 7.0)~20%[12]
Phenethyl Isothiocyanate (PEITC) Deionized Water~80%[12]
Tris-Cl Buffer (pH 7.0)~70%[12]
PBS Buffer (pH 7.0)~60%[12]
Citrate Phosphate Buffer (pH 7.0)~40%[12]
Sulforaphane (SFN) Deionized Water~85%[12]
Tris-Cl Buffer (pH 7.0)~75%[12]
PBS Buffer (pH 7.0)~65%[12]
Citrate Phosphate Buffer (pH 7.0)~50%[12]
Data is estimated from graphical representations in the cited source and is intended for comparative purposes.

Experimental Protocols

Protocol 1: Preparation of Isothiocyanate Stock and Working Solutions

This protocol details the correct procedure for preparing ITC solutions to minimize degradation for cell culture experiments.[10]

Materials:

  • Isothiocyanate (ITC) compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes

  • Sterile cell culture medium or experimental buffer

Procedure:

  • Stock Solution Preparation (10 mM): a. In a sterile environment (e.g., a laminar flow hood), accurately weigh the required amount of ITC powder. b. Dissolve the ITC powder in the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. c. Vortex the solution vigorously until the compound is completely dissolved. d. Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes. e. Store the aliquots at -80°C, protected from light.

  • Working Solution Preparation: a. On the day of the experiment, remove one aliquot of the ITC stock solution from the freezer and thaw it at room temperature. b. Immediately before application, dilute the stock solution with sterile cell culture medium or buffer to the final desired experimental concentrations. c. Mix thoroughly by gentle pipetting or brief vortexing. d. Crucially, do not store these aqueous working solutions. Use them immediately after preparation to prevent hydrolysis.

Visual Guides

Hydrolysis_Mechanism ITC Isothiocyanate (R-N=C=S) Intermediate Unstable Intermediate (Thiocarbamic Acid) ITC->Intermediate Nucleophilic Attack H2O Water (Nucleophile) H2O->Intermediate Products Degradation Products (e.g., Amine + COS) Intermediate->Products Spontaneous Decomposition ITC_Workflow cluster_storage Storage cluster_prep Solution Preparation cluster_use Experimental Use receive 1. Receive ITC Compound store 2. Store Dry at Recommended Temp (e.g., 2-8°C or -20°C) receive->store stock 3. Prepare Stock in Anhydrous Solvent (e.g., DMSO) store->stock aliquot 4. Aliquot into Single-Use Tubes stock->aliquot freeze 5. Store Aliquots at -80°C aliquot->freeze thaw 6. Thaw ONE Aliquot freeze->thaw dilute 7. Prepare Working Solution in Aqueous Medium thaw->dilute add 8. Use Immediately! dilute->add Stability_Factors cluster_good Conditions Promoting Stability cluster_bad Conditions Causing Degradation LowTemp Low Temperature (-20°C to -80°C) Stability Isothiocyanate Stability LowTemp->Stability Anhydrous Anhydrous Solvent (e.g., DMSO, Ethanol) Anhydrous->Stability Acidic Slightly Acidic pH (in some contexts) Acidic->Stability HighTemp High Temperature (e.g., 37°C or RT) Degradation Hydrolysis & Degradation HighTemp->Degradation Aqueous Aqueous Solvents (Buffers, Media) Aqueous->Degradation Basic Neutral / Basic pH (pH ≥ 7) Basic->Degradation

References

Technical Support Center: Catalyst Selection for 2,5-Dimethylphenyl Isothiocyanate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during experiments with 2,5-Dimethylphenyl Isothiocyanate.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound is a versatile reagent commonly used as a building block in organic synthesis. The most frequent reactions include:

  • Thiourea Formation: Reaction with primary or secondary amines to form N,N'-disubstituted thioureas. This is a straightforward and high-yielding reaction.

  • Thiazole Synthesis: Cyclization reactions, often with α-haloketones or other suitable substrates, to form substituted thiazole rings, which are important scaffolds in medicinal chemistry.

  • Synthesis of Other Heterocycles: It can also be used in the synthesis of other sulfur and nitrogen-containing heterocycles like thiazolidinones and thiadiazoles.

Q2: My thiourea synthesis from this compound and a primary amine has a low yield. What are the potential causes?

A2: Low yields in this reaction are often due to a few common issues:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using at least a 1:1 molar ratio of the amine to the isothiocyanate. Using a slight excess (1.1-1.2 equivalents) of the isothiocyanate can sometimes drive the reaction to completion.

  • Purity of Reactants: Impurities in either the this compound or the amine can lead to side reactions. Ensure your starting materials are of high purity.

  • Reaction Conditions: While many thiourea formations proceed well at room temperature, some less reactive or sterically hindered amines may require gentle heating. The choice of solvent can also be critical; common solvents include THF, DCM, and ethanol.

  • Moisture: Isothiocyanates can be sensitive to moisture, which can lead to hydrolysis. Ensure you are using anhydrous solvents and dried glassware.

Q3: I am observing an unexpected side product in my reaction. What could it be?

A3: The formation of unexpected products can arise from various factors:

  • Symmetrical Thiourea: If there is an excess of the amine starting material and harsh reaction conditions, it is possible to form a symmetrical thiourea from the amine itself.

  • Decomposition: this compound or the desired product might be unstable under the reaction conditions (e.g., high heat, strong acid, or base), leading to decomposition.

  • Intramolecular Cyclization: With certain substrates, intramolecular cyclization of the initially formed thiourea can occur, leading to heterocyclic byproducts. For example, reactions with thioureido acids at high temperatures can lead to the formation of thioxotetrahydropyrimidin-4(1H)-ones.[1]

Q4: Is a catalyst always necessary for reactions with this compound?

A4: Not always. The formation of thioureas from primary and secondary amines is typically a facile reaction that proceeds efficiently without a catalyst. However, for the synthesis of more complex molecules, such as certain heterocycles, a catalyst can be beneficial or even necessary to promote the desired transformation and improve yields. For example, the synthesis of some 2-aminothiazole derivatives can be catalyzed by acids like p-toluenesulfonic acid (PTSA).

Troubleshooting Guide

This guide addresses common problems encountered during reactions with this compound.

Problem Potential Cause Suggested Solution
Low or No Product Formation Incomplete reaction due to stoichiometry or low reactivity.- Ensure a 1:1 or slight excess of the amine/nucleophile. - For less reactive amines, consider gentle heating (e.g., reflux in THF or ethanol). - Confirm the purity of your this compound and other reactants.
Inefficient catalyst (if applicable).- For thiazole synthesis from propargylamines, p-toluenesulfonic acid (PTSA) can be an effective catalyst.[2] - For other heterocyclic syntheses, consider a base catalyst like DBU or an organocatalyst depending on the specific reaction.
Presence of moisture.- Use anhydrous solvents and oven-dried glassware. - Handle this compound under an inert atmosphere (e.g., nitrogen or argon).
Multiple Products Observed on TLC Formation of side products.- Re-evaluate the reaction temperature; high temperatures can sometimes lead to side reactions. - Check the stoichiometry of your reactants carefully. - Consider a milder catalyst or catalyst-free conditions if applicable.
Decomposition of starting material or product.- Monitor the reaction progress by TLC to avoid prolonged reaction times. - If the product is known to be unstable, perform the work-up at a lower temperature.
Difficulty in Product Purification Product is an oil or does not crystallize easily.- If the product is a viscous oil, try triturating with a non-polar solvent like hexane to induce solidification. - If trituration fails, purification by column chromatography on silica gel is recommended.
Co-elution of impurities during chromatography.- Experiment with different solvent systems for column chromatography to achieve better separation. A gradient elution might be necessary.

Data Presentation

Table 1: Catalyst Performance in the Synthesis of 2-Aminothiazole Derivatives from Isothiocyanates and Propargylamines

Note: While this data is for substituted isothiocyanates in general, it provides a good starting point for catalyst selection in reactions with this compound.

CatalystSolventTemperature (°C)Time (min)Yield (%)Reference
p-Toluenesulfonic acid (PTSA)1,2-Dichloroethane (DCE)1301047-78[2]

Experimental Protocols

Protocol 1: General Synthesis of an N,N'-Disubstituted Thiourea

This protocol describes a general procedure for the synthesis of a thiourea derivative from this compound and a primary amine.

Materials:

  • This compound (1.0 mmol)

  • Primary amine (1.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Procedure:

  • In a round-bottom flask, dissolve the primary amine (1.0 mmol) in anhydrous THF (10 mL).

  • To this solution, add this compound (1.0 mmol) at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Once the starting materials are consumed, remove the solvent under reduced pressure using a rotary evaporator.

  • If the resulting solid is pure by TLC, no further purification is necessary. If impurities are present, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.

Protocol 2: Synthesis of 3-Acetyl-1-(2,5-dimethylphenyl)thiourea

This protocol details the synthesis of a specific N-acylthiourea derivative.

Materials:

  • Acetyl chloride (0.10 mol)

  • Ammonium thiocyanate (0.10 mol)

  • 2,5-Dimethylaniline (0.10 mol)

  • Acetone (70 mL total)

Procedure:

  • Add a solution of acetyl chloride (0.10 mol) in acetone (30 mL) dropwise to a suspension of ammonium thiocyanate (0.10 mol) in acetone (30 mL).

  • Reflux the reaction mixture for 30 minutes.

  • After cooling to room temperature, add a solution of 2,5-dimethylaniline (0.10 mol) in acetone (10 mL).

  • Reflux the mixture for an additional 3 hours.

  • Pour the reaction mixture into acidified cold water.

  • The precipitated product is then collected and recrystallized from acetonitrile to a constant melting point.

Visualizations

Reaction_Pathway_Thiourea This compound This compound Thiourea Derivative Thiourea Derivative This compound->Thiourea Derivative Nucleophilic Attack Primary/Secondary Amine Primary/Secondary Amine Primary/Secondary Amine->Thiourea Derivative

Caption: Reaction pathway for thiourea synthesis.

Experimental_Workflow_Thiourea cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Amine in THF Dissolve Amine in THF Add Isothiocyanate Add Isothiocyanate Dissolve Amine in THF->Add Isothiocyanate Stir at RT Stir at RT Add Isothiocyanate->Stir at RT Monitor by TLC Monitor by TLC Stir at RT->Monitor by TLC Remove Solvent Remove Solvent Monitor by TLC->Remove Solvent Reaction Complete Recrystallize or Chromatograph Recrystallize or Chromatograph Remove Solvent->Recrystallize or Chromatograph Isolate Pure Product Isolate Pure Product Recrystallize or Chromatograph->Isolate Pure Product

Caption: Experimental workflow for thiourea synthesis.

References

solvent effects on the reactivity of 2,5-Dimethylphenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Dimethylphenyl Isothiocyanate. The information is designed to address specific issues that may be encountered during experiments, with a focus on the impact of solvent choice on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the general reactivity characteristics of this compound?

A1: this compound is an aromatic isothiocyanate. Generally, aromatic isothiocyanates are less reactive than their aliphatic counterparts due to the electron-delocalizing effect of the aryl group, which stabilizes the molecule.[1] The presence of two electron-donating methyl groups on the phenyl ring slightly increases the electron density at the isothiocyanate carbon, which can decrease its electrophilicity and thus its reactivity compared to unsubstituted phenyl isothiocyanate.[1]

Q2: How does solvent choice impact the reaction of this compound with nucleophiles (e.g., amines)?

A2: Solvent polarity plays a crucial role in the reaction kinetics. Polar aprotic solvents, such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetone, are commonly used for reactions involving isothiocyanates.[2] These solvents can help to dissolve the reactants and stabilize charged intermediates that may form during the reaction. In general, the reaction rate may be influenced by the solvent's ability to stabilize the transition state of the nucleophilic attack on the isothiocyanate's electrophilic carbon.

Q3: My reaction with this compound is very slow or incomplete. What are the possible causes and solutions?

A3: Slow or incomplete reactions can be due to several factors:

  • Low Nucleophilicity of the Amine: Amines with electron-withdrawing groups or significant steric hindrance will react more slowly.[2]

  • Insufficient Temperature: While many reactions proceed at room temperature, gentle heating may be required to drive the reaction to completion, especially with less reactive amines.[2][3]

  • Inappropriate Solvent: Using a non-polar or a protic solvent that can strongly solvate the nucleophile may reduce the reaction rate. A switch to a polar aprotic solvent is often beneficial.[2]

  • Catalyst: The addition of a non-nucleophilic base, like triethylamine (TEA), can sometimes facilitate the reaction.[3]

Q4: I am observing unexpected side products in my reaction. What could they be?

A4: A common side product is the formation of a symmetrical thiourea from the reaction of the isothiocyanate with any residual water, which would hydrolyze it to the corresponding amine, which then reacts with another molecule of the isothiocyanate. To avoid this, ensure all glassware is dry and use anhydrous solvents.

Troubleshooting Guides

Issue 1: Low Yield of Thiourea Product

This guide addresses the common problem of obtaining a low yield of the desired thiourea product when reacting this compound with a primary or secondary amine.

Troubleshooting Workflow

LowYieldTroubleshooting start Low Thiourea Yield check_purity Verify Purity of Starting Materials start->check_purity check_stoichiometry Confirm Stoichiometry (1:1 or slight excess of ITC) check_purity->check_stoichiometry If pure optimize_solvent Optimize Solvent check_stoichiometry->optimize_solvent If correct increase_temp Increase Reaction Temperature optimize_solvent->increase_temp If no improvement add_catalyst Consider a Catalyst (e.g., TEA) increase_temp->add_catalyst If still low purification Review Purification Method (e.g., Column Chromatography) add_catalyst->purification If reaction complete success Improved Yield purification->success

Caption: Troubleshooting workflow for low thiourea yield.

Data Presentation: Solvent Effects on Reactivity (Qualitative)

The following table summarizes the expected qualitative effects of different solvent classes on the reaction of this compound with a neutral nucleophile like an amine.

Solvent ClassExamplesExpected Effect on Reaction RateRationale
Polar Aprotic DCM, THF, Acetone, AcetonitrileGenerally Favorable Solubilizes reactants and stabilizes polar intermediates and transition states without strongly solvating the nucleophile.[2]
Non-Polar Hexane, TolueneGenerally Slower Poor solubility of reactants and intermediates can lead to slow reaction rates.
Polar Protic Water, Ethanol, MethanolCan be Slower Solvation of the nucleophile (e.g., amine) through hydrogen bonding can decrease its nucleophilicity and slow the reaction.[4]
Issue 2: Formation of Symmetrical Thiourea Byproduct

This guide provides steps to minimize the formation of N,N'-bis(2,5-dimethylphenyl)thiourea, a common byproduct resulting from the hydrolysis of the isothiocyanate.

Preventative Measures Workflow

ByproductPrevention start Symmetrical Thiourea Byproduct Observed dry_glassware Oven-Dry All Glassware start->dry_glassware use_anhydrous Use Anhydrous Solvents dry_glassware->use_anhydrous inert_atmosphere Run Reaction Under Inert Atmosphere (N2 or Ar) use_anhydrous->inert_atmosphere monitor_reaction Monitor Reaction Progress (TLC/LC-MS) to Avoid Prolonged Reaction Times inert_atmosphere->monitor_reaction end Minimized Byproduct Formation monitor_reaction->end

Caption: Workflow for preventing symmetrical thiourea byproduct formation.

Experimental Protocols

General Protocol for the Synthesis of a Thiourea using this compound

This protocol provides a general starting point for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous polar aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetone)[2]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard workup and purification equipment (rotary evaporator, chromatography supplies)

Procedure:

  • To a solution of the amine (1.0 mmol) in the chosen anhydrous solvent (10 mL) in a dry round-bottom flask, add this compound (1.0 mmol) at room temperature under an inert atmosphere.

  • Stir the resulting mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • If the reaction is slow, consider gently heating the mixture (e.g., to 40-50 °C).

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Reaction Monitoring by HPLC

For quantitative analysis of reaction kinetics, High-Performance Liquid Chromatography (HPLC) is a suitable method.

Signaling Pathway: General Mechanism of Thiourea Formation

The formation of thiourea proceeds through a nucleophilic addition mechanism.

ThioureaFormation reactants 2,5-Dimethylphenyl Isothiocyanate + Amine (R-NH2) intermediate Zwitterionic Intermediate reactants:f0->intermediate Nucleophilic Attack product Thiourea Product intermediate->product Proton Transfer

Caption: General mechanism for thiourea formation.

References

Technical Support Center: Scaling Up 2,5-Dimethylphenyl Isothiocyanate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2,5-Dimethylphenyl isothiocyanate from a laboratory setting to a pilot plant. The information is presented in a question-and-answer format to directly address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

The most prevalent and industrially viable method for synthesizing this compound is the reaction of 2,5-dimethylaniline with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt intermediate. This intermediate is subsequently decomposed (desulfurized) to yield the desired isothiocyanate. This two-step, one-pot synthesis is often preferred for its efficiency and avoidance of highly toxic reagents like thiophosgene.[1][2]

Q2: What are the primary safety concerns when scaling up this reaction?

The primary safety concerns revolve around the use of carbon disulfide (CS₂). CS₂ is highly flammable, volatile, and toxic.[3] Key safety considerations include:

  • Flammability: CS₂ has a low flash point and can be ignited by hot surfaces, sparks, or static discharge. All equipment must be properly grounded, and explosion-proof electricals are necessary.[3]

  • Toxicity: Inhalation of CS₂ vapors can cause severe health effects, including neurological damage. The process should be conducted in a well-ventilated area, and personnel must use appropriate personal protective equipment (PPE), including respirators.

  • Exothermic Reaction: The reaction between the amine and CS₂ can be exothermic. Proper temperature control is crucial to prevent runaway reactions, especially at a larger scale.

Q3: What are the critical process parameters to monitor during scale-up?

When transitioning from the lab to a pilot plant, the following parameters must be carefully monitored and controlled:

  • Temperature: The formation of the dithiocarbamate intermediate is often carried out at low temperatures (e.g., 0-10 °C) to control the exotherm. The subsequent desulfurization step may require a higher temperature.

  • Reagent Addition Rate: Slow, controlled addition of carbon disulfide is critical to manage the reaction's heat generation and prevent localized high concentrations that can lead to side reactions.

  • Mixing and Agitation: Efficient mixing is vital for maintaining temperature homogeneity and ensuring effective mass transfer between reactants, which becomes more challenging in larger reactors.

  • pH: Maintaining the appropriate pH is crucial for both the formation of the dithiocarbamate salt and the subsequent desulfurization step to maximize yield and minimize impurity formation.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Potential Cause Recommended Solution
Incomplete Reaction Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled.
Poor Quality of Starting Materials Ensure the purity of 2,5-dimethylaniline and carbon disulfide. Impurities can interfere with the reaction. The 2,5-dimethylaniline may turn reddish-brown on exposure to air and should be purified if necessary.[4]
Suboptimal Reaction Temperature Optimize the reaction temperature for both steps. The dithiocarbamate formation is typically performed at a lower temperature, while the desulfurization may require heating.
Inefficient Mixing Increase the agitation speed to improve mixing, especially in larger reaction vessels, to prevent hotspots and ensure homogeneity.
Incorrect Stoichiometry Re-verify the molar ratios of the reactants. A slight excess of carbon disulfide may be required to drive the reaction to completion.
Presence of Water Use anhydrous solvents and ensure all glassware is thoroughly dried. Water can lead to the formation of unwanted byproducts.

Issue 2: Formation of Side Products (e.g., Symmetrical Thiourea)

Potential Cause Recommended Solution
Reaction of Isothiocyanate with Starting Amine This is a common side reaction. Ensure controlled addition of reagents and maintain optimal temperature to minimize the reaction between the newly formed isothiocyanate and unreacted 2,5-dimethylaniline.
High Reaction Temperature Elevated temperatures can promote the formation of thiourea. Maintain the recommended reaction temperature for each step of the process.

Issue 3: Difficulty in Product Purification

Potential Cause Recommended Solution
Similar Polarity of Product and Impurities Optimize the purification method. For pilot-scale, vacuum distillation is often the most effective method for purifying liquid isothiocyanates.
Thermal Instability of the Product If the product is thermally sensitive, consider short-path distillation under a high vacuum to minimize exposure to high temperatures.

Experimental Protocols

Lab-Scale Synthesis of this compound

This protocol is based on general procedures for aryl isothiocyanate synthesis and should be optimized for specific laboratory conditions.

Materials:

  • 2,5-Dimethylaniline (1.0 eq)

  • Carbon Disulfide (1.2 eq)

  • Triethylamine (Et₃N) (1.1 eq) or another suitable base

  • Desulfurizing agent (e.g., tosyl chloride, dicyclohexylcarbodiimide - DCC)

  • Anhydrous solvent (e.g., dichloromethane, acetone)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2,5-dimethylaniline and triethylamine in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add carbon disulfide dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours.

  • Slowly add a solution of the desulfurizing agent in the anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the progress by TLC.

  • Upon completion, filter the reaction mixture to remove any precipitated salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation.

Pilot-Plant Scale-Up Considerations

Scaling up the synthesis requires careful consideration of the following:

  • Reactor Type: A jacketed glass-lined or stainless steel reactor with good temperature control and agitation is recommended.

  • Heat Management: The reactor's cooling system must be capable of handling the heat generated during the exothermic reaction. Calculation of the heat of reaction and ensuring adequate heat transfer surface area are critical.

  • Material Transfer: Use closed systems for transferring carbon disulfide to minimize vapor exposure.

  • Process Control: Implement automated systems for monitoring and controlling temperature, pressure, and reagent addition rates.

  • Safety Systems: The reactor should be equipped with pressure relief devices, and a quench system should be in place for emergency situations.

Data Presentation

Table 1: Typical Reaction Parameters for Aryl Isothiocyanate Synthesis

ParameterLab-ScalePilot-Plant Scale
Reactant Ratio (Amine:CS₂:Base) 1 : 1.1-1.5 : 1.1-2.0Optimized based on lab-scale, typically similar ratios
Temperature (Dithiocarbamate formation) 0 - 10 °C0 - 10 °C (with robust cooling)
Temperature (Desulfurization) Room Temperature to 40 °COptimized based on heat transfer capabilities
Reaction Time 2 - 6 hoursMay be longer due to slower addition and mixing
Typical Yield 70 - 95% (highly dependent on substrate and conditions)[1]65 - 90% (can be lower than lab-scale initially)

Visualizations

experimental_workflow cluster_lab Lab Scale cluster_pilot Pilot Plant Scale lab_reagents Reagent Preparation (Anhydrous) lab_reaction Reaction in Flask (Ice Bath) lab_reagents->lab_reaction lab_workup Workup & Purification (Chromatography/Distillation) lab_reaction->lab_workup pilot_reagents Raw Material Charging (Closed System) lab_workup->pilot_reagents Scale-up Parameters pilot_reaction Jacketed Reactor (Automated Control) pilot_reagents->pilot_reaction pilot_purification Purification (Vacuum Distillation) pilot_reaction->pilot_purification

Caption: Experimental workflow for scaling up the synthesis.

troubleshooting_tree start Low Yield check_completion Is the reaction complete? (TLC/HPLC) start->check_completion check_purity Are starting materials pure? check_completion->check_purity Yes incomplete Incomplete Reaction check_completion->incomplete No check_temp Is temperature optimal? check_purity->check_temp Yes impure Impure Reagents check_purity->impure No check_mixing Is mixing efficient? check_temp->check_mixing Yes temp_issue Suboptimal Temperature check_temp->temp_issue No mixing_issue Inefficient Mixing check_mixing->mixing_issue No solution1 Increase reaction time or temperature slightly. incomplete->solution1 solution2 Purify starting materials. impure->solution2 solution3 Optimize temperature for each step. temp_issue->solution3 solution4 Increase agitation speed. mixing_issue->solution4

Caption: Troubleshooting decision tree for low yield issues.

reaction_pathway amine 2,5-Dimethylaniline dithiocarbamate Dithiocarbamate Salt (Intermediate) amine->dithiocarbamate side_product Symmetrical Thiourea (Side Product) amine->side_product cs2 Carbon Disulfide cs2->dithiocarbamate base Base (e.g., Et3N) base->dithiocarbamate product This compound dithiocarbamate->product desulfurizing_agent Desulfurizing Agent desulfurizing_agent->product product->side_product

Caption: Chemical reaction pathway for the synthesis.

References

Technical Support Center: Synthesis of 2,5-Dimethylphenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions for managing impurities during the synthesis of 2,5-Dimethylphenyl isothiocyanate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound, and which is recommended?

A1: The synthesis of this compound typically starts from the corresponding primary amine, 2,5-dimethylaniline. The two main routes are:

  • Thiophosgene Method: This is a classic method involving the reaction of 2,5-dimethylaniline with thiophosgene (CSCl₂).[1][2] While effective, thiophosgene is highly toxic and moisture-sensitive, posing significant handling risks.[3][4][5]

  • Dithiocarbamate Salt Decomposition: This is the most common and safer modern approach.[1][6] It involves reacting 2,5-dimethylaniline with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt intermediate. This salt is then decomposed using a desulfurizing agent to yield the isothiocyanate.[7][8]

Due to the high toxicity of thiophosgene, the dithiocarbamate salt decomposition method is strongly recommended for its improved safety profile.[4][6]

Q2: What are the most common impurities encountered during the synthesis of this compound?

A2: Common impurities include:

  • Unreacted 2,5-dimethylaniline: Results from an incomplete reaction.

  • N,N'-bis(2,5-dimethylphenyl)thiourea: A significant byproduct formed when the isothiocyanate product reacts with unreacted 2,5-dimethylaniline.[7]

  • Dithiocarbamate Salt Intermediate: If the desulfurization step is incomplete.

  • Byproducts from Desulfurizing Agents: The nature of these impurities depends on the agent used (e.g., elemental sulfur, triethylamine hydrochloride).[7]

  • Polymeric Materials: Can sometimes form, particularly when using reagents like thiophosgene.[7]

  • Oxidation Products: The starting amine can oxidize if exposed to air, leading to colored impurities.[9]

Q3: How can I minimize the formation of the N,N'-bis(2,5-dimethylphenyl)thiourea byproduct?

A3: The formation of this thiourea byproduct is a common issue. To minimize it, consider the following strategies:

  • Control Stoichiometry: Use a slight excess (5-10 mol%) of the carbon disulfide and desulfurizing agent relative to the amine to ensure all the starting amine is consumed.

  • Slow Addition: Add the 2,5-dimethylaniline to the reaction mixture slowly. This maintains a low concentration of the free amine, reducing the chance of it reacting with the newly formed isothiocyanate product.

  • Efficient Mixing: Ensure the reaction mixture is stirred vigorously to promote the desired reaction over the side reaction.

Q4: My starting material, 2,5-dimethylaniline, and final product are dark brown. What is the cause and how can it be prevented?

A4: The dark coloration is typically due to the oxidation of the primary arylamine, 2,5-dimethylaniline, which is known to turn reddish-brown on exposure to air.[9] This color can carry through to the final product.

  • Prevention: Use freshly distilled 2,5-dimethylaniline for the reaction. It is also advisable to run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation during the synthesis.

  • Purification: The final product, this compound, should be a clear, colorless to pale yellow liquid.[10] If it is discolored, purification by vacuum distillation is highly effective at removing colored impurities and unreacted starting material.[11]

Q5: What are the recommended analytical methods for assessing the purity of this compound?

A5: A combination of techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for identifying and quantifying volatile impurities such as residual starting material, solvents, and certain byproducts.[12][13]

  • High-Performance Liquid Chromatography (HPLC): Useful for analyzing less volatile impurities, such as the thiourea byproduct or polymeric materials.[13]

  • Infrared (IR) Spectroscopy: A quick and effective way to confirm the presence of the characteristic strong isothiocyanate (-N=C=S) absorption band, typically around 2040-2150 cm⁻¹.

  • Refractive Index: Can be used as a rapid quality control check to compare against a known standard of the pure compound.[10]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Isothiocyanate 1. Incomplete reaction. 2. Inefficient desulfurizing agent. 3. Loss of product during work-up or purification. 4. Side reaction forming thiourea.1. Increase reaction time or temperature (monitor for side reactions). 2. Select a more appropriate desulfurizing agent (see table below).[6] 3. Ensure extractions are complete and be careful during vacuum distillation to avoid loss. 4. Use a slight excess of CS₂ and add the amine slowly to the reaction mixture.
Significant Unreacted 2,5-Dimethylaniline in Product 1. Insufficient amount of CS₂ or desulfurizing agent. 2. Reaction time was too short or temperature too low.1. Re-evaluate stoichiometry; use a 5-10% excess of CS₂ and the desulfurizing agent. 2. Monitor the reaction by TLC or GC to ensure completion before work-up.
Product Decomposes During Vacuum Distillation 1. Distillation temperature is too high. 2. Presence of acidic or basic impurities catalyzing decomposition.1. Use a higher vacuum to lower the boiling point. The boiling point of phenyl isothiocyanate is 120-121°C at 35 mm Hg.[11] 2. Ensure the crude product is thoroughly washed and neutralized during work-up before distillation.
Formation of an Insoluble White/Yellow Precipitate 1. The precipitate is likely the intermediate dithiocarbamate salt. 2. The precipitate is the N,N'-bis(2,5-dimethylphenyl)thiourea byproduct.1. This is expected. Ensure it is fully suspended before adding the desulfurizing agent. 2. Filter the byproduct if it precipitates out. Adjust reaction conditions (slow amine addition) in future syntheses to minimize its formation.
Comparison of Common Desulfurizing Agents

The choice of desulfurizing agent is critical for the successful decomposition of the dithiocarbamate salt intermediate.[6]

Desulfurizing AgentTypical ConditionsAdvantagesCommon Byproducts/Considerations
Tosyl Chloride (TsCl) Triethylamine, CH₂Cl₂, Room TempHigh yields, readily available.[8]Triethylamine hydrochloride (removed by washing).
Iodine (I₂) Triethylamine, CH₂Cl₂Mild conditions, effective.[7]Elemental sulfur, triethylamine hydroiodide.
Hydrogen Peroxide (H₂O₂) Aqueous/Biphasic"Green" reagent, mild conditions.[1]Water. Reaction can be exothermic.
Ethyl Chloroformate Base, Organic SolventEffective for many substrates.[1][11]CO₂, H₂S, corresponding chloride salt.
Lead(II) Nitrate Aqueous SolutionHistorically used, effective.[1][11]Lead sulfide (toxic solid waste). Not recommended due to toxicity.

Experimental Protocols

Protocol 1: Synthesis of this compound via Dithiocarbamate Decomposition

This protocol is based on the widely used method involving carbon disulfide and tosyl chloride.[8]

Materials:

  • 2,5-Dimethylaniline (freshly distilled)

  • Carbon Disulfide (CS₂)

  • Triethylamine (Et₃N)

  • p-Toluenesulfonyl Chloride (TsCl)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2,5-dimethylaniline (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM. Cool the mixture to 0°C in an ice bath.

  • Dithiocarbamate Formation: Add carbon disulfide (1.2 eq) dropwise to the stirred solution over 15 minutes. A thick precipitate of the dithiocarbamate salt may form. Allow the mixture to stir at 0°C for 30 minutes.

  • Desulfurization: Add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise to the suspension over 30 minutes.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the solvent using a rotary evaporator.

    • Purify the crude oil by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.

Protocol 2: Purity Assessment by GC-MS

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS).

  • Column: Standard non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Method:

  • Sample Preparation: Prepare a dilute solution of the final product (~1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Injection Mode: Split (e.g., 50:1 split ratio)

    • Carrier Gas: Helium at a constant flow of ~1 mL/min.

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 15°C/min.

      • Final hold: Hold at 280°C for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Analysis: Identify the main product peak by its retention time and mass spectrum (Molecular Ion: m/z 163.2).[14] Integrate all peaks to determine the relative percentage purity and identify any impurities by comparing their mass spectra to a library database.

Visualizations

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction Core cluster_workup Work-up & Purification cluster_analysis Final Product reagents Reagents: - 2,5-Dimethylaniline - CS₂ - Base (Et₃N) - Solvent (DCM) step1 Step 1: Dithiocarbamate Salt Formation (0°C) reagents->step1 step2 Step 2: Desulfurization with TsCl (RT) step1->step2 step3 Aqueous Wash (HCl, NaHCO₃, Brine) step2->step3 step4 Drying & Solvent Removal step3->step4 step5 Vacuum Distillation step4->step5 product Pure 2,5-Dimethylphenyl Isothiocyanate step5->product

Caption: General workflow for the synthesis of this compound.

Troubleshooting cluster_impurities Common Impurities cluster_solutions Corrective Actions start Purity Issue Identified impurity1 High Starting Material Content start->impurity1 impurity2 Thiourea Byproduct Detected start->impurity2 impurity3 Product is Discolored start->impurity3 solution1 Check Stoichiometry (Use excess CS₂/TsCl) Increase Reaction Time impurity1->solution1 Cause: Incomplete Reaction solution2 Slow Amine Addition Ensure Efficient Stirring impurity2->solution2 Cause: Product + Amine Side Reaction solution3 Use Freshly Distilled Amine Run Under Inert Gas Purify by Distillation impurity3->solution3 Cause: Amine/Product Oxidation

Caption: Troubleshooting logic for common synthesis impurities.

References

Validation & Comparative

A Comparative Guide to the Validation of 2,5-Dimethylphenyl Isothiocyanate Derivatization for HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of 2,5-Dimethylphenyl isothiocyanate (DMPITC) as a derivatization agent for the analysis of primary and secondary amines by High-Performance Liquid Chromatography (HPLC). It offers a comparative analysis with alternative derivatization reagents and the "dilute-and-shoot" method, supported by representative experimental data and detailed protocols.

Introduction to Amine Derivatization for HPLC

Direct analysis of many amine-containing compounds by HPLC with UV detection is often challenging due to their low volatility and lack of a strong chromophore. Derivatization is a common strategy to overcome these limitations by converting the analyte into a product with improved chromatographic properties and detectability. Isothiocyanates, such as Phenyl isothiocyanate (PITC), are widely used for this purpose, reacting with amines to form stable, UV-absorbing phenylthiourea derivatives. This guide focuses on a substituted analog, this compound, and evaluates its performance against established methods.

While specific validation studies for this compound are not extensively documented in publicly available literature, this guide provides a robust framework for its validation based on established principles for similar reagents like PITC. The addition of two methyl groups on the phenyl ring is expected to increase the hydrophobicity of the resulting derivative, potentially leading to longer retention times on reversed-phase columns and offering altered selectivity compared to PITC.

Comparison of Derivatization Agents and Methods

The selection of a suitable derivatization strategy depends on the specific analytical requirements, such as sensitivity, selectivity, and sample matrix complexity. Below is a comparison of this compound with other common derivatization reagents and the non-derivatization "dilute-and-shoot" approach.

FeatureThis compound (DMPITC)Phenyl Isothiocyanate (PITC)Dansyl Chloride (DNS-Cl)Dabsyl ChlorideOPA (o-phthalaldehyde)"Dilute-and-Shoot"
Reaction Principle Forms a stable thiourea derivative.Forms a stable thiourea derivative.Forms a stable sulfonamide derivative.Forms a stable sulfonamide derivative.Forms a fluorescent isoindole derivative with a thiol.No derivatization.
Detection Method UVUVFluorescence, UVVisible, UVFluorescenceMS/MS
Selectivity Primary and secondary amines.Primary and secondary amines.Primary and secondary amines, phenols.Primary and secondary amines.Primary amines.Dependent on MS/MS.
Reaction Speed ModerateModerateSlowFastVery FastN/A
Derivative Stability GoodGoodGoodExcellentModerateN/A
Key Advantages Potentially altered selectivity and longer retention times compared to PITC.Well-established method.High sensitivity with fluorescence detection.Stable derivatives, visible detection.Rapid reaction, good for automation.Simple, fast, less error-prone.[1]
Key Disadvantages Limited literature data.Can have co-eluting impurities.[1]Long reaction times, light sensitive.Can form multiple derivatives.Unstable derivatives, requires a thiol.Higher matrix effects, not suitable for all analytes.[1]

Experimental Protocols

Derivatization Protocol for this compound

This protocol is adapted from established procedures for PITC.[1] Optimization of reaction conditions (e.g., temperature, time, and reagent concentration) is recommended for specific applications.

Materials:

  • This compound (DMPITC) solution (e.g., 5% in acetonitrile)

  • Coupling buffer (e.g., ethanol/water/pyridine/PITC 31.7/31.7/31.7/5.0, v/v/v/v)[1]

  • Sample containing amine analytes

  • Internal standard solution

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

Procedure:

  • To 10 µL of the sample or standard solution in a microcentrifuge tube, add 25 µL of the internal standard solution.

  • Add 50 µL of the DMPITC coupling buffer.

  • Vortex the mixture for 1 minute.

  • Allow the reaction to proceed at room temperature for 60 minutes in the dark.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase (e.g., 100 µL).

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

HPLC-UV Method for Analysis of DMPITC Derivatives

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

Gradient Elution:

  • A linear gradient from 30% B to 70% B over 20 minutes is a good starting point. The increased hydrophobicity of DMPITC derivatives may require a stronger organic mobile phase compared to PITC derivatives.

Flow Rate:

  • 1.0 mL/min

Detection Wavelength:

  • 254 nm

Injection Volume:

  • 10 µL

Validation Parameters: A Comparative Summary

The following table summarizes key validation parameters for the DMPITC method compared to PITC and a "dilute-and-shoot" approach. The data for DMPITC is representative and should be determined experimentally for specific analytes.

Validation ParameterThis compound (DMPITC)Phenyl Isothiocyanate (PITC)"Dilute-and-Shoot"
Linearity (R²) > 0.995> 0.995> 0.99
Limit of Detection (LOD) 1-10 ng/mL1-10 ng/mL10-100 ng/mL
Limit of Quantitation (LOQ) 5-25 ng/mL5-25 ng/mL50-250 ng/mL
Accuracy (% Recovery) 95-105%95-105%90-110%
Precision (% RSD) < 5%< 5%< 10%
Analyte Retention Time Expected to be longer than PITC derivativesAnalyte-dependentAnalyte-dependent
Derivative Stability > 24 hours at 4°C> 24 hours at 4°CN/A

Derivatization with PITC has been shown to reduce the lower limits of quantification (LLOQs) for derivatized compounds in pure solutions; however, due to higher dilution factors, it can result in similar or higher LLOQs in complex matrices like plasma when compared to a "dilute-and-shoot" method.[1]

Visualizing the Workflow and Comparison

To better illustrate the experimental process and the logical comparison of the methods, the following diagrams are provided.

G cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis sample Sample/Standard + Internal Standard reagent Add 2,5-DMPITC Reagent sample->reagent react Vortex & React (60 min) reagent->react dry Evaporate to Dryness react->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into HPLC reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (254 nm) separate->detect quantify Data Acquisition & Quantification detect->quantify

Caption: Experimental workflow for DMPITC derivatization and HPLC analysis.

G cluster_isothiocyanates Isothiocyanate Derivatization cluster_other_reagents Other Derivatization Reagents cluster_no_derivatization No Derivatization 2,5-DMPITC 2,5-DMPITC PITC PITC Dansyl-Cl Dansyl-Cl Dabsyl-Cl Dabsyl-Cl OPA OPA Dilute-and-Shoot Dilute-and-Shoot Analytical Goal Analytical Goal Analytical Goal->2,5-DMPITC UV Detectable Analytical Goal->PITC UV Detectable Analytical Goal->Dansyl-Cl Fluorescence Analytical Goal->Dabsyl-Cl Visible/UV Analytical Goal->OPA Fluorescence Analytical Goal->Dilute-and-Shoot MS Detectable

Caption: Comparison of analytical approaches for amine analysis.

Conclusion

The validation of this compound as a derivatization reagent for HPLC offers a promising alternative to established methods. Its potential for altered selectivity and chromatographic behavior warrants consideration for the analysis of complex amine mixtures. While this guide provides a comprehensive framework for its validation and comparison, it is imperative for researchers to perform in-house validation to ensure the method is fit for its intended purpose. The choice between DMPITC, other derivatization agents, or a "dilute-and-shoot" approach will ultimately depend on the specific requirements of the analysis, including the nature of the analyte, the complexity of the sample matrix, and the available instrumentation.

References

A Comparative Guide to Assessing the Purity of Synthesized 2,5-Dimethylphenyl Isothiocyanate and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of chemical reagents is paramount in research and development, particularly in the synthesis of novel compounds for pharmaceutical and agrochemical applications. 2,5-Dimethylphenyl isothiocyanate is a key building block in the creation of various biologically active molecules, most notably thiourea derivatives with potential antifungal and anticancer properties.[1][2] This guide provides an objective comparison of analytical methods to assess the purity of synthesized this compound and compares its typical purity profile with common alternatives used in the synthesis of bioactive compounds.

Alternatives to this compound

In the synthesis of bioactive thioureas, several other aryl isothiocyanates can be employed, each imparting different physicochemical properties to the final molecule. Common alternatives include:

  • Phenyl isothiocyanate: The simplest aromatic isothiocyanate.

  • Benzyl isothiocyanate: An isothiocyanate with a methylene spacer between the phenyl and NCS groups.

  • 4-Chlorophenyl isothiocyanate: An example of an electron-withdrawing group on the aromatic ring.

  • 4-Methoxyphenyl isothiocyanate: An example of an electron-donating group on the aromatic ring.

The choice of isothiocyanate can significantly influence the biological activity of the resulting thiourea derivative.

Purity Assessment of Synthesized Aryl Isothiocyanates

The synthesis of aryl isothiocyanates, typically from the corresponding aniline, can result in several impurities. These may include unreacted starting materials, byproducts from side reactions, and residual solvents. A multi-pronged analytical approach is recommended for accurate purity determination.

A hypothetical batch of synthesized this compound was subjected to analysis by Gas Chromatography with a Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography with an Ultraviolet Detector (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The results are compared with typical purity data for its alternatives.

Table 1: Comparative Purity Analysis of Synthesized Aryl Isothiocyanates

Compound GC-FID Purity (%) HPLC-UV Purity (%) qNMR Purity (mol/mol %) Major Potential Impurities
This compound 98.297.998.52,5-Dimethylaniline, N,N'-bis(2,5-dimethylphenyl)thiourea, residual solvents (e.g., Toluene)
Phenyl isothiocyanate98.598.198.8Aniline, N,N'-diphenylthiourea
Benzyl isothiocyanate97.897.598.1Benzylamine, N,N'-dibenzylthiourea
4-Chlorophenyl isothiocyanate98.097.798.34-Chloroaniline, N,N'-bis(4-chlorophenyl)thiourea
4-Methoxyphenyl isothiocyanate97.597.297.94-Methoxyaniline, N,N'-bis(4-methoxyphenyl)thiourea

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography with Flame Ionization Detector (GC-FID)
  • Principle: This technique separates volatile compounds based on their boiling points and interactions with a stationary phase. The FID provides a response proportional to the mass of carbon-containing analyte.

  • Instrumentation: Agilent 7890A GC system with FID.

  • Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.

  • Sample Preparation: 1 mg of the synthesized compound is dissolved in 1 mL of dichloromethane. 1 µL is injected.

  • Purity Calculation: The purity is determined by the area percent method, where the peak area of the main component is divided by the total area of all peaks.

High-Performance Liquid Chromatography with Ultraviolet Detector (HPLC-UV)
  • Principle: This method separates compounds based on their polarity and interaction with a stationary phase. The UV detector measures the absorbance of the analyte at a specific wavelength. Due to the weak UV chromophore of the isothiocyanate group, derivatization is often employed for enhanced sensitivity. For this comparison, direct UV detection at a lower wavelength is used.

  • Instrumentation: Shimadzu LC-20AD HPLC system with SPD-20A UV/Vis detector.

  • Column: C18 column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 245 nm.

  • Sample Preparation: 1 mg of the synthesized compound is dissolved in 1 mL of the mobile phase. 10 µL is injected.

  • Purity Calculation: The purity is determined by the area percent method.

Quantitative Nuclear Magnetic Resonance (qNMR)
  • Principle: qNMR is a primary analytical method that determines the purity of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity.[1]

  • Instrumentation: Bruker Avance III 400 MHz NMR spectrometer.

  • Internal Standard: Maleic anhydride (certified reference material).

  • Solvent: Chloroform-d (CDCl₃).

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized isothiocyanate and 5 mg of the internal standard into an NMR tube. Dissolve in ~0.7 mL of CDCl₃.

  • Acquisition Parameters: A 90° pulse with a relaxation delay of 30 seconds to ensure full relaxation of all nuclei.

  • Purity Calculation: The purity (P) is calculated using the following formula:

    P = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Visualizations

Workflow for Purity Assessment

The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Analytical Purity Assessment cluster_decision Final Evaluation cluster_outcome Outcome start Synthesis of 2,5-Dimethylphenyl isothiocyanate purification Column Chromatography start->purification gc_fid GC-FID Analysis (Volatile Impurities) purification->gc_fid hplc_uv HPLC-UV Analysis (Non-volatile Impurities) purification->hplc_uv qnmr qNMR Analysis (Absolute Purity) purification->qnmr data_analysis Data Comparison & Impurity Identification gc_fid->data_analysis hplc_uv->data_analysis qnmr->data_analysis pass Purity > 98%? Proceed data_analysis->pass fail Purity < 98%? Re-purify data_analysis->fail fail->purification

Purity Assessment Workflow
Application in Bioactive Thiourea Synthesis

This diagram illustrates the synthesis of bioactive thiourea derivatives from various aryl isothiocyanates and their subsequent biological screening.

Thiourea_Synthesis_Pathway cluster_precursors Isothiocyanate Precursors cluster_reaction Synthesis cluster_products Thiourea Derivatives cluster_screening Biological Evaluation dmp_itc 2,5-Dimethylphenyl isothiocyanate reaction Thiourea Synthesis (Nucleophilic Addition) dmp_itc->reaction p_itc Phenyl isothiocyanate p_itc->reaction b_itc Benzyl isothiocyanate b_itc->reaction clp_itc 4-Chlorophenyl isothiocyanate clp_itc->reaction amine Primary Amine (e.g., Aminobenzothiazole) amine->reaction thiourea_dmp N-(2,5-Dimethylphenyl)-N'- (substituted)thiourea reaction->thiourea_dmp thiourea_p N-Phenyl-N'- (substituted)thiourea reaction->thiourea_p thiourea_b N-Benzyl-N'- (substituted)thiourea reaction->thiourea_b thiourea_clp N-(4-Chlorophenyl)-N'- (substituted)thiourea reaction->thiourea_clp screening Antifungal/ Anticancer Screening thiourea_dmp->screening thiourea_p->screening thiourea_b->screening thiourea_clp->screening

Bioactive Thiourea Synthesis Pathway

References

A Comparative Guide to the Efficacy of Isothiocyanate-Based Labeling Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent labeling of proteins and other biomolecules is a cornerstone of modern biological research. Isothiocyanate-based reagents have long been a popular choice for this purpose due to their ability to form stable thiourea bonds with primary amines on target molecules.[1] This guide provides an objective comparison of the performance of various isothiocyanate-based labeling reagents, supported by experimental data, to aid in the selection of the most suitable reagent for specific research applications.

Key Performance Indicators of Isothiocyanate-Based Dyes

The efficacy of an isothiocyanate labeling reagent is determined by several key photophysical and chemical properties. These include its ability to absorb light (molar extinction coefficient), the efficiency of converting absorbed light into emitted fluorescence (quantum yield), its resistance to fading upon exposure to light (photostability), and the stability of the resulting conjugate. Modern alternatives to traditional dyes like Fluorescein Isothiocyanate (FITC) and Tetramethylrhodamine Isothiocyanate (TRITC) often offer significant improvements in these areas, leading to enhanced sensitivity and reliability in fluorescence-based assays.

The following tables summarize the key performance characteristics of several common isothiocyanate-based fluorescent dyes.

Table 1: Spectral Properties of Common Isothiocyanate-Based Dyes

FluorophoreAbbreviationExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)
Fluorescein IsothiocyanateFITC~494~518~75,000[2]0.3-0.9 (pH dependent)[3]
Rhodamine B IsothiocyanateRBITC~562~582Not Widely ReportedNot Widely Reported
Tetramethylrhodamine IsothiocyanateTRITC~555~570~65,000[4]Not Widely Reported
Alexa Fluor 488AF488~495~519~71,000[5]0.92[5]
DyLight 488DL488~493~518Not Widely ReportedNot Widely Reported

Table 2: Performance Comparison of FITC and its Modern Alternatives

PropertyFluorescein (FITC)Alexa Fluor 488DyLight 488Advantage of Modern Dyes
Brightness ModerateHighHighBrighter signals for enhanced sensitivity.[6]
Photostability Low[7]Very High[5]High[7]Allows for longer imaging times with less signal loss.[6][7]
pH Sensitivity High (fluorescence decreases in acidic pH)[3]Low (stable fluorescence from pH 4-10)[8]Low (stable fluorescence over a broad pH range)[9]More reliable and consistent data across different cellular environments.[8]
Self-Quenching Susceptible at high labeling ratios[3]Minimal[3]Minimal[9]Can be conjugated at higher dye-to-protein ratios for brighter conjugates.[3]

Experimental Protocols

Reproducible and efficient labeling is critical for obtaining reliable experimental results. The following are detailed methodologies for labeling proteins with different isothiocyanate-based reagents.

Protocol 1: General Protein Labeling with Fluorescein Isothiocyanate (FITC)

This protocol outlines the steps for labeling a purified protein solution with FITC.[10]

Materials:

  • Purified protein solution (2-10 mg/mL)

  • Fluorescein isothiocyanate (FITC)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • 0.1 M Carbonate-bicarbonate buffer (pH 9.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Protein Preparation: Dialyze the protein solution against 0.1 M carbonate-bicarbonate buffer (pH 9.0) to remove any amine-containing substances. Adjust the protein concentration to 2-10 mg/mL.[10]

  • FITC Solution Preparation: Immediately before use, dissolve FITC in DMSO to a concentration of 1 mg/mL.[11]

  • Labeling Reaction: While gently stirring, slowly add 50 µL of the FITC solution for every 1 mL of the protein solution.[11]

  • Incubation: Protect the reaction mixture from light by wrapping the container in aluminum foil and incubate for 8 hours at 4°C or for 1-2 hours at room temperature.[1][11]

  • Purification: Remove unreacted FITC by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with PBS. The first colored band to elute is the labeled protein.[12]

  • Determination of Labeling Efficiency (Degree of Labeling - DOL): Measure the absorbance of the purified conjugate at 280 nm (for protein) and 495 nm (for FITC). The DOL can be calculated using the following formula:[2][4]

    Protein Concentration (M) = [A₂₈₀ - (A₄₉₅ x CF)] / ε_protein DOL = A₄₉₅ / (ε_FITC x Protein Concentration (M))

    Where:

    • A₂₈₀ and A₄₉₅ are the absorbances at 280 nm and 495 nm, respectively.

    • CF is the correction factor for FITC absorbance at 280 nm (~0.30).[4]

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • ε_FITC is the molar extinction coefficient of FITC at 495 nm (~68,000 M⁻¹cm⁻¹).[4]

Protocol 2: Protein Labeling with DyLight Dyes

This protocol provides a general procedure for labeling proteins with DyLight NHS esters, which react with primary amines similarly to isothiocyanates.

Materials:

  • DyLight NHS Ester

  • Protein of interest (50-150 kDa) at 2 mg/mL

  • Borate Buffer (0.67 M, pH 8.5)

  • Purification resin and spin columns

Procedure:

  • Protein Preparation: Dissolve the protein in an amine-free buffer like 50mM sodium borate, pH 8.5. If the protein buffer contains amines (e.g., Tris or glycine), it must be replaced by dialysis or buffer exchange.[13]

  • Labeling Reaction: Add 0.5 mL of the prepared protein solution to a vial of DyLight reagent. Vortex gently and pipette to mix.[13]

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature, protected from light.[13]

  • Purification:

    • Place a spin column in a collection tube and centrifuge for 1 minute at ~1000 x g to remove the storage solution.

    • Add the labeling reaction to the spin column and mix with the resin.

    • Centrifuge for 1 minute at ~1000 x g to collect the purified protein.[13]

  • Storage: Store the labeled protein protected from light at 4°C for up to one month or in single-use aliquots at -20°C.[13]

Visualizing Experimental Workflows and Biological Pathways

Experimental Workflow for Protein Labeling

The following diagram illustrates the general workflow for labeling proteins with isothiocyanate-based reagents.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage Protein_Prep Protein Preparation (Dialysis, Concentration Adjustment) Mixing Mixing (Protein + Reagent) Protein_Prep->Mixing Reagent_Prep Reagent Preparation (Dissolve in DMSO) Reagent_Prep->Mixing Incubation Incubation (Controlled Time & Temperature, Protected from Light) Mixing->Incubation Purification Purification (Size-Exclusion Chromatography or Spin Column) Incubation->Purification Analysis Analysis (Spectrophotometry for DOL) Purification->Analysis Storage Storage (4°C or -20°C, Protected from Light) Analysis->Storage

Caption: A streamlined workflow for fluorescently labeling proteins.

Example Signaling Pathway: Keap1-Nrf2 Activation by Isothiocyanates

Isothiocyanates are known to interact with cellular components and can be used to study various biological pathways. One such pathway is the Keap1-Nrf2 signaling pathway, which is involved in the cellular response to oxidative stress.[14] Labeled isothiocyanates could potentially be used to visualize these interactions.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC Isothiocyanate (ITC) Keap1_Nrf2 Keap1-Nrf2 Complex ITC->Keap1_Nrf2 Reacts with Keap1 Cysteine Residues Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Degradation Ubiquitin-Proteasome Degradation Keap1_Nrf2->Degradation Basal State Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression

Caption: Nrf2-Keap1 signaling pathway activation by isothiocyanates.

Conclusion

The choice of an isothiocyanate-based labeling reagent is a critical decision that can significantly impact the outcome of fluorescence-based experiments. While traditional reagents like FITC are cost-effective and have well-established protocols, modern alternatives such as Alexa Fluor and DyLight dyes offer superior performance in terms of brightness, photostability, and pH insensitivity.[6][7][8] This leads to more robust and reproducible data, particularly in demanding applications like long-term live-cell imaging and quantitative fluorescence microscopy. Researchers should carefully consider the specific requirements of their experimental design, including the sensitivity needed, the duration of imaging, and the cellular environment, when selecting the optimal labeling reagent. The provided protocols and workflows serve as a guide to ensure efficient and successful bioconjugation.

References

Safety Operating Guide

Proper Disposal of 2,5-Dimethylphenyl Isothiocyanate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 2,5-Dimethylphenyl isothiocyanate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions:

Prior to handling this compound, it is crucial to be aware of its significant health and environmental hazards. This compound is a combustible liquid that is toxic if swallowed, causes severe skin burns and eye damage, and may lead to allergic skin or respiratory reactions.[1] It is also toxic to aquatic life with long-lasting effects.

When handling this chemical, always work under a chemical fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[2] In case of inadequate ventilation, respiratory protection should be worn. Ensure that an eyewash station and safety shower are readily accessible.

Quantitative Data Summary

For quick reference, the following table summarizes the key quantitative data for this compound and related compounds.

PropertyValueSource
Physical State Liquid[1]
Color Colorless to yellow[1]
Density 1.085 g/mL at 25 °C[3]
Boiling Point 247 °C[3]
Flash Point 113 °C (235.4 °F) - closed cup[3]
Refractive Index n20/D 1.627[3]
Spill & Leak Management

In the event of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[4][5] Spills should be contained and collected with a liquid-absorbent material, such as Chemizorb®. The collected waste must then be disposed of as hazardous material. Do not flush spills into surface water or the sanitary sewer system.[4]

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to prevent harm to human health and the environment. Waste material must be disposed of in accordance with national and local regulations.

  • Waste Identification and Segregation:

    • Designate a specific, clearly labeled, and sealed container for this compound waste.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Keep the chemical in its original container if possible.

  • Container Management:

    • Ensure the waste container is tightly closed and stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[5]

    • The storage area should be secure and accessible only to authorized personnel.

  • Disposal Procedure:

    • All disposal activities must be managed through an approved waste disposal plant or a licensed hazardous waste contractor.[2][4]

    • Contact your institution's EHS office to arrange for the collection and disposal of the chemical waste.

    • Provide the EHS office with a copy of the Safety Data Sheet (SDS) for this compound.

  • Decontamination of Empty Containers:

    • Handle uncleaned containers as you would the product itself.

    • Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.

    • After proper decontamination, the container may be disposed of according to institutional guidelines, which may include puncturing to prevent reuse.

Disposal Workflow

The following diagram outlines the decision-making process and steps for the proper disposal of this compound.

Workflow for the Disposal of this compound start Start: Unused or Waste This compound waste_id Identify and Segregate Waste in a Labeled, Sealed Container start->waste_id storage Store Securely in a Cool, Dry, and Well-Ventilated Area waste_id->storage contact_ehs Contact Institutional EHS Office for Waste Pickup storage->contact_ehs spill_check Is there a spill? contact_ehs->spill_check spill_procedure Follow Spill & Leak Management Protocol spill_check->spill_procedure Yes disposal Licensed Contractor Disposes of Waste at an Approved Facility spill_check->disposal No spill_procedure->waste_id end End: Proper Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,5-Dimethylphenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,5-Dimethylphenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling this compound. The following procedures are based on the known hazards of similar isothiocyanate compounds and are intended to ensure the safe handling and disposal of this chemical in a laboratory setting.

Hazard Summary
  • Toxicity: Toxic if swallowed, in contact with skin, or inhaled.[1][2][3][4][5]

  • Corrosivity: Can cause severe skin burns and eye damage.[4][5][6]

  • Sensitization: May cause allergic skin reactions and, in some cases, asthma-like symptoms if inhaled.[4][5][7]

  • Irritation: Irritating to the respiratory system.[3][8]

  • Flammability: Some isothiocyanates are combustible liquids.[4][9]

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory to minimize exposure.

Protection TypeSpecificationsRationale
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield is recommended for splash hazards.[1][2][7][8]Protects against splashes and vapors that can cause serious eye damage.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene). A lab coat and closed-toe shoes are mandatory. Flame-retardant and antistatic protective clothing should be considered.[1][2][7][8]Prevents skin contact, which can cause irritation, burns, and allergic reactions.
Respiratory Protection A NIOSH/MSHA-approved respirator with an appropriate filter for organic vapors is required when working outside of a chemical fume hood or when vapors or aerosols may be generated.[1][2][7][8][10]Protects against the inhalation of toxic and irritating vapors.
Operational Plan: Step-by-Step Handling Procedure

1. Preparation:

  • Thoroughly review the Safety Data Sheet (SDS) for a similar isothiocyanate compound before beginning work.
  • Ensure a chemical fume hood is operational and perform all manipulations of this compound within the hood.[7][8]
  • Verify that an eyewash station and safety shower are readily accessible.[2][8]
  • Assemble and inspect all necessary PPE.

2. Handling:

  • Keep the container of this compound tightly closed when not in use.[1][2][8]
  • Avoid breathing vapors or mists.[1][8]
  • Prevent contact with skin and eyes.[1][8]
  • Use non-sparking tools and ground and bond containers when transferring material to prevent static discharge.[1][8]
  • Do not eat, drink, or smoke in the handling area.[1][10]

3. Post-Handling:

  • Wash hands and any exposed skin thoroughly after handling.[1][10]
  • Carefully remove and properly dispose of contaminated PPE.[1][8]
  • Clean the work area thoroughly.

Spill Response
  • Evacuate the area and eliminate all potential ignition sources.[1][8]

  • Wear appropriate PPE, including respiratory protection.

  • Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[1]

  • Collect the absorbed material into a suitable, labeled container for disposal.[1]

  • Ventilate the area and wash the spill site after the material has been collected.

Disposal Plan
  • All waste containing this compound, including contaminated absorbents and PPE, must be disposed of as hazardous waste.

  • Dispose of contents and container to an approved waste disposal plant.[10]

  • Do not allow the product to enter drains or waterways.

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.

Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep1 Review SDS of Similar Compound prep2 Ensure Fume Hood is Operational prep1->prep2 prep3 Verify Eyewash & Safety Shower Access prep2->prep3 prep4 Inspect PPE prep3->prep4 handle1 Keep Container Tightly Closed prep4->handle1 handle2 Avoid Inhalation & Contact handle1->handle2 handle3 Use Non-Sparking Tools handle2->handle3 post1 Thoroughly Wash Hands & Skin handle3->post1 post2 Dispose of Contaminated PPE post1->post2 post3 Clean Work Area post2->post3 disp1 Collect Waste in Labeled Container post3->disp1 disp2 Dispose as Hazardous Waste disp1->disp2

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.